5-Bromo-3-chloro-2-fluoroaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3-chloro-2-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClFN/c7-3-1-4(8)6(9)5(10)2-3/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYMUCZWLUYFDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)F)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Regioselectivity in the Bromination of Substituted Anilines: A Technical Guide
Executive Summary: The "Wild Horse" of Aromatic Substitution
For the medicinal chemist, aniline derivatives are ubiquitous scaffolds. However, the amino group (
This guide moves beyond undergraduate textbook theory to address the practical reality: How do we achieve mono-substitution at a specific site (Regioselectivity) with high yield?
We will explore three distinct strategies:
-
Thermodynamic/Steric Modulation: The Acetanilide Route (Para-selective).
-
Kinetic/Reagent Control: NBS and Oxidative Bromination (Para-selective/Green).
-
The Ortho-Challenge: Why EAS fails here and the strategic pivot to Directed Ortho Metalation (DoM).
The Mechanistic Challenge
To control the reaction, one must understand the resonance structures. The nitrogen lone pair creates a "sigma complex" that is exceptionally stable, lowering the activation energy for substitution at all ortho and para positions simultaneously.
Visualization: Activation & Deactivation Pathways
The following diagram illustrates the decision logic required to select the correct synthetic pathway based on the desired regioselectivity.
Figure 1: Strategic decision matrix for the bromination of aniline derivatives.
Strategy A: Para-Selectivity via N-Protection
The Gold Standard for Scalability
Direct bromination is too fast. By converting the amine to an amide (acetanilide), we achieve two goals:
-
Electronic: The carbonyl group pulls electron density from the nitrogen, reducing its activating power (
effect is moderated by of carbonyl). -
Steric: The bulky acetyl group physically blocks the ortho positions, forcing the large bromine atom to the para position.
Protocol 1: Oxidative Bromination of Acetanilide (Green Chemistry)
Rationale: Using liquid bromine (
Materials:
-
Substituted Acetanilide (10 mmol)
-
Glacial Acetic Acid (Solvent)
-
HBr (48% aq., 10.5 mmol)
-
(30% aq., 10.5 mmol) or
Workflow:
-
Dissolution: Dissolve acetanilide in minimal glacial acetic acid (approx. 5 mL/g) in a round-bottom flask.
-
Acidification: Add HBr slowly. The solution may warm slightly.[2]
-
Oxidant Addition (The Control Step): Add
dropwise over 20 minutes while maintaining temperature at 20–25°C. -
Quenching: Stir for 1 hour. Pour into ice water containing sodium bisulfite (
) to neutralize unreacted bromine. -
Isolation: Filter the precipitate. Recrystallize from ethanol.
-
Deprotection: Reflux in ethanolic KOH or acidic water to recover the free amine.
Validation:
-
TLC: Monitor disappearance of starting material (usually higher
than product). -
Yield: Typically >85% para-isomer.
Strategy B: Direct Monobromination (Reagent Control)
For Acid-Sensitive Substrates
If the substrate cannot survive the acidic hydrolysis of acetanilide, use N-Bromosuccinimide (NBS).
-
Solvent Effect: In polar aprotic solvents like DMF or Acetonitrile, NBS is highly para-selective. The solvent stabilizes the polarized transition state.
-
Mechanism: NBS provides a low, steady concentration of electrophilic bromine (
) or acts via a radical mechanism depending on initiation, but in dark/polar conditions, it is electrophilic.
Key Reference: BenchChem protocols highlight NBS in DMF as a standard for high-yield para-bromination of electron-deficient anilines (e.g., trifluoromethylanilines) [1].
Strategy C: The Ortho-Conundrum
Why EAS Fails and What to Do Instead
Achieving high ortho-selectivity via standard EAS on aniline is chemically antagonistic. The para position is sterically accessible and electronically favored.
-
Attempting direct ortho-bromination: Usually yields mixtures of ortho, para, and di-bromo products.
The Solution: Directed Ortho Metalation (DoM)
To guarantee ortho placement, stop thinking "Electrophilic Substitution" and start thinking "Lithiation."
Workflow (Conceptual):
-
Protect: Convert aniline to a Directed Metalation Group (DMG), such as a Boc-group or Pivalamide .
-
Lithiate: Treat with
-Butyllithium ( -BuLi) at -78°C. The Lithium coordinates to the DMG oxygen/nitrogen, deprotonating the ortho carbon specifically. -
Quench: Add an electrophilic bromine source (e.g., 1,2-dibromoethane or NBS).
-
Result: Exclusive ortho-bromo product.
Note: If you must use EAS for ortho-substitution, you generally need to block the para-position first (e.g., sulfonation), brominate, and then desulfonate, but this is a long, low-yielding sequence.
Emerging Technologies: Meta-Selectivity
Breaking the Rules
Classically, amino groups are
However, recent Pd-catalyzed C-H activation methods allow for meta-bromination of aniline derivatives using transient directing groups. A notable study utilizes N-bromophthalimide (NBP) with palladium catalysis to overcome the natural electronic bias of the aniline ring [2].[9]
Data Summary & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Poly-bromination | High local concentration of | Switch to Acetanilide route; Use NBS ; Add oxidant ( |
| Ortho/Para Mixture | Steric bulk of protecting group is insufficient. | Switch from Acetyl to Pivaloyl (t-Butyl) protection to block ortho more effectively (forcing Para), or use DoM for Ortho. |
| Low Yield (Tarry product) | Oxidation of the amine. | Ensure Nitrogen is protected; Conduct reaction under inert atmosphere ( |
| Positional Isomerism | Solvent polarity effects. | DMF/MeCN favors Para. CS2/CCl4 (non-polar) increases Ortho ratio slightly (but rarely exclusively). |
References
-
Royal Society of Chemistry (RSC). Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. [Link]
-
American Chemical Society (ACS). Introducing the Concept of Green Synthesis in the Undergraduate Laboratory: Two-Step Synthesis of 4-Bromoacetanilide from Aniline. [Link]
-
Michigan State University. Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents. (Context on Ortho-challenges). [Link]
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An In-depth Technical Guide to 5-Bromo-3-chloro-2-fluoroaniline: A Pivotal Intermediate in Modern Synthesis
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-3-chloro-2-fluoroaniline, a highly functionalized aromatic amine that has garnered significant interest as a versatile synthetic intermediate. We will delve into its physicochemical properties, explore validated synthetic methodologies, and analyze its reactivity profile, which is uniquely governed by the interplay of its amino and tri-halogen substituents. Particular emphasis is placed on its strategic application in cross-coupling reactions and nucleophilic aromatic substitutions, which are foundational transformations in the construction of complex molecules for the pharmaceutical and agrochemical industries. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the synthetic potential of this valuable building block.
Introduction: The Strategic Value of Polysubstituted Anilines
Halogenated anilines are a cornerstone of modern medicinal chemistry and materials science. The strategic incorporation of halogen atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This compound (CAS No. 1517200-74-6) is an exemplar of this class, offering a synthetically versatile scaffold with multiple, distinct points for chemical modification.[1] Its primary significance lies in the strategic placement of three different halogen atoms and an amino group, allowing for a high degree of controlled functionalization.[1] This guide will elucidate the chemical principles that make this compound a powerful tool in the synthetic chemist's arsenal.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is critical for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 1517200-74-6 | [1][2][3] |
| Molecular Formula | C₆H₄BrClFN | [2][3][4] |
| Molecular Weight | 224.46 g/mol | [1][2][4][5] |
| Appearance | White to off-white solid | [6] |
| Boiling Point | 267.1±35.0 °C (Predicted) | [6] |
| Density | 1.809±0.06 g/cm3 (Predicted) | [6] |
| pKa | 1.08±0.10 (Predicted) | [6] |
| Storage | Keep in dark place, Inert atmosphere, Room temperature | [2] |
Spectroscopic data such as NMR, HPLC, and LC-MS are available from various chemical suppliers. Quantum chemical calculations, including Density Functional Theory (DFT), can also provide deep insights into the molecular geometry, electronic structure, and reactivity, complementing experimental findings.[1]
Synthesis of this compound: A Regioselective Approach
The synthesis of this compound requires precise control over regioselectivity due to the directing effects of the existing substituents. A common and logical synthetic strategy begins with a precursor that already contains the desired chloro and fluoro groups in the correct positions.[1]
Recommended Synthetic Pathway: Electrophilic Bromination
A validated approach involves the electrophilic bromination of 3-Chloro-2-fluoroaniline. The existing amino, chloro, and fluoro groups direct the incoming electrophile (bromine) to the C-5 position.[1] N-Bromosuccinimide (NBS) is a preferred brominating agent for this transformation as it offers high regioselectivity and milder reaction conditions compared to molecular bromine.[1]
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
3-Chloro-2-fluoroaniline (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetic acid (or a suitable chlorinated solvent)
-
Water
-
Extraction solvent (e.g., Ethyl Acetate)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-Chloro-2-fluoroaniline (1.0 eq) in acetic acid.
-
Reagent Addition: To this solution, add N-bromosuccinimide (1.05 eq) portion-wise at room temperature. The portion-wise addition helps to control the reaction exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.[7]
-
Quenching: Upon completion, carefully quench the reaction mixture by pouring it into water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine to remove any remaining acid and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel to afford the final product with high purity.[8]
Self-Validation: The identity and purity of the synthesized compound should be rigorously confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, and compared against reference data.
Reactivity and Strategic Transformations
The chemical behavior of this compound is dictated by the electronic and steric properties of its substituents.[1] The three electron-withdrawing halogen atoms deactivate the ring towards electrophilic attack, while the ortho/para-directing amino group provides activation, albeit diminished.[1] This electronic push-pull nature, combined with the distinct reactivity of each halogen, opens up several avenues for selective functionalization.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C-5 position is the most labile of the three halogens towards oxidative addition to a Palladium(0) catalyst. This makes it an ideal handle for C-C and C-N bond-forming reactions, such as the Suzuki-Miyaura coupling. This transformation is a powerful tool for constructing biaryl structures, which are common motifs in pharmaceutical agents.[1][9]
Caption: Suzuki-Miyaura cross-coupling reaction pathway.
Nucleophilic Aromatic Substitution (SNAr)
The presence of strongly electron-withdrawing groups (F, Cl, Br) on the aromatic ring makes it susceptible to nucleophilic aromatic substitution (SNAr).[10] The highly electronegative fluorine atom at the C-2 position is particularly activated for displacement by nucleophiles, especially given its position ortho to the activating amino group and meta to the other halogens. This allows for the selective introduction of oxygen, nitrogen, or sulfur nucleophiles.
Caption: Nucleophilic Aromatic Substitution (SNAr) pathway.
Halogen-Metal Exchange
For further functionalization, the bromine atom can undergo halogen-metal exchange, typically with organolithium reagents like n-butyllithium, at low temperatures.[11] The resulting aryllithium species is a potent nucleophile that can react with a variety of electrophiles, enabling the introduction of a wide range of functional groups at the C-5 position.
Applications in Drug Discovery and Agrochemicals
This compound is a valuable building block for synthesizing complex molecules with potential biological activity.[4] Its halogenated aromatic structure is frequently employed in the development of pharmaceuticals and agrochemicals, such as herbicides and fungicides.[4]
-
Pharmaceuticals: While specific public-domain examples for this exact intermediate are limited, the structural motif is highly relevant. For instance, related fluorinated anilines are crucial for synthesizing active pharmaceutical ingredients (APIs) for treating inflammatory diseases and viral infections.[12] The 4-bromo-2-fluoroaniline moiety is a key component in the structure of Vandetanib, a kinase inhibitor used in cancer therapy.[13] The principles of its synthesis and reactivity are directly translatable.
-
Agrochemicals: Halogenated pyridinyl and aniline structures are vital intermediates for modern herbicides.[14] The selective reactivity of this compound allows for the construction of complex herbicides that target specific biological pathways in weeds.[4]
Safety and Handling
As with all laboratory chemicals, this compound must be handled with appropriate safety precautions.
-
Hazard Identification: The compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[2][15]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[16][17] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[18]
-
Handling: Avoid all personal contact, including inhalation.[19] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[18][19]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[18]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[20]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[20]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[20]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.[16]
-
Conclusion
This compound is a high-value synthetic intermediate characterized by its unique substitution pattern, which enables a wide range of selective chemical transformations. Its utility in palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and other functionalization reactions makes it a powerful building block for the synthesis of novel pharmaceuticals and agrochemicals. A clear understanding of its synthesis, reactivity, and handling is essential for any scientist aiming to incorporate this versatile molecule into their research and development programs.
References
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- Google Patents. (n.d.). US5053542A - Catalytic bromination of 2-fluoroaniline.
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5-Bromo-3-chloro-2-fluoroaniline: A Strategic Building Block for Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
In the landscape of modern drug discovery, the strategic use of halogenated building blocks is paramount for optimizing molecular properties and enhancing biological activity.[1][2] 5-Bromo-3-chloro-2-fluoroaniline emerges as a uniquely versatile scaffold, offering medicinal chemists a powerful tool for crafting novel therapeutics. The distinct electronic properties and spatial arrangement of its three different halogen atoms (F, Cl, Br) and the amino group provide a platform for highly controlled, regioselective chemical modifications.[1] This guide delves into the physicochemical rationale for its utility, explores its synthetic versatility in key coupling reactions, presents detailed protocols, and surveys its potential applications in constructing next-generation therapeutic agents, particularly in the realm of kinase inhibitors.
The Strategic Value of Polysubstituted Anilines in Drug Design
Halogenated anilines are a cornerstone of medicinal chemistry, prized for their role in building the core structures of countless therapeutic agents.[1] The incorporation of halogens—fluorine, chlorine, and bromine—profoundly influences a molecule's pharmacokinetic and pharmacodynamic profile.[1]
-
Fluorine: Often introduced to block metabolic oxidation, enhance binding affinity through favorable electrostatic interactions, and modulate pKa.[3] Its small size allows it to act as a "super hydrogen." The presence of fluorine is a common feature in many top-selling pharmaceuticals.[4]
-
Chlorine: Increases lipophilicity, which can improve membrane permeability.[5] It can also fill hydrophobic pockets in target proteins, enhancing binding affinity.[5][6]
-
Bromine: Serves as an excellent handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse molecular fragments.[1] Its size and polarizability can also contribute to potent binding interactions.
This compound combines these attributes into a single, high-value building block, offering a multi-faceted approach to lead optimization.
Physicochemical Profile and Synthetic Rationale
The specific substitution pattern of this compound is not arbitrary; it is a deliberate design that dictates its reactivity and utility.
Chemical Structure:
-
IUPAC Name: this compound
-
CAS Number: 1517200-74-6[1]
The chemical behavior is governed by the competing electronic effects of its substituents. The three electron-withdrawing halogens significantly deactivate the aromatic ring towards electrophilic attack, with the highly electronegative fluorine atom exerting the strongest inductive pull.[1] This deactivation is partially offset by the activating amino group, creating a unique reactivity profile.[1]
The true synthetic power of this molecule lies in the differential reactivity of its functional groups, allowing for sequential and regioselective modifications. This controlled reactivity is crucial for constructing complex molecules with precisely defined properties for pharmaceutical development.[1]
Synthetic Accessibility and Key Functionalization Strategies
A logical and common synthetic starting point for this compound is 3-chloro-2-fluoroaniline.[1] This precursor already contains the desired chloro and fluoro groups in the correct positions. Subsequent electrophilic bromination, for instance with N-bromosuccinimide (NBS), is directed to the C-5 position by the existing substituents.[1] Precise control of reaction conditions is critical to ensure the formation of the desired 5-bromo isomer over other possibilities, such as the 4-bromo isomer.[1]
The primary value of this compound is its capacity to serve as a versatile hub for introducing molecular diversity. The different carbon-halogen bonds can be selectively addressed in cross-coupling reactions, and the amino group can be functionalized through various methods.
Potential Applications in Medicinal Chemistry: A Focus on Kinase Inhibitors
While direct public-domain research on this compound is emerging, its structural motifs are highly prevalent in kinase inhibitor scaffolds, a critical class of drugs in oncology and immunology.[6][7] Substituted anilines frequently serve as "hinge-binding" fragments that anchor the inhibitor to the ATP-binding site of the kinase.[6]
Hypothetical Applications Based on Structural Analogy:
-
EGFR/VEGFR Inhibitors: Many inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR) utilize a substituted aniline core.[6] The this compound scaffold could be elaborated via Suzuki coupling at the bromine position to introduce the requisite pharmacophores that occupy adjacent hydrophobic pockets in the kinase domain.
-
RAF/MEK Inhibitors: The RAS-RAF-MEK-ERK pathway is a key signaling cascade in many cancers. A patent for kinase inhibitors describes the synthesis of a related intermediate, 3-Bromo-2-chloro-5-fluoroaniline, for elaboration into the final drug candidates, showcasing the utility of this substitution pattern.[1][8]
-
Novel Heterocyclic Scaffolds: The reactivity of the aniline allows for its incorporation into various heterocyclic systems. For example, related halogenated anilines are used to construct pyrimido[4,5-b]indoles, a class of compounds known to exhibit potent inhibitory activity against various protein kinases.[7] The unique halogenation of this compound could lead to novel analogues with improved selectivity and potency.
The table below presents hypothetical data for a series of kinase inhibitors derived from this scaffold, illustrating how modifications at the C5 position (via Suzuki coupling) could influence activity against a target kinase like VEGFR-2.
| Compound ID | R-Group at C5-Position | VEGFR-2 IC₅₀ (nM) | Notes |
| LEAD-001 | -H (de-brominated) | 850 | Baseline activity of the core scaffold. |
| LEAD-002 | -Phenyl | 210 | Introduction of a simple aryl group improves potency. |
| LEAD-003 | -4-Methoxyphenyl | 75 | Electron-donating group enhances activity, potentially through H-bonding. |
| LEAD-004 | -3-Pyridyl | 35 | Introduction of a nitrogen atom allows for a key hydrogen bond interaction in the active site, significantly boosting potency. |
| LEAD-005 | -4-Fluoro-3-aminophenyl | 12 | Optimized analogue with substituents that exploit multiple binding interactions. |
Data is hypothetical and for illustrative purposes only.
Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol provides a robust, self-validating method for the functionalization of the C-Br bond in this compound.
Objective: To synthesize 3-chloro-2-fluoro-5-(pyridin-3-yl)aniline (analogue corresponding to LEAD-004).
Materials:
-
This compound (1.0 eq)
-
Pyridine-3-boronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Methodology:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, pyridine-3-boronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio via syringe.
-
Causality: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, which is the active catalytic species. Degassed solvents prevent quenching of the catalyst.
-
-
Reaction: Heat the reaction mixture to 85-90 °C and stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
-
Validation: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure it meets the standards for subsequent biological testing.
-
Expected Yield: 70-85%.
Future Outlook and Conclusion
This compound is more than just another halogenated intermediate; it is a strategically designed building block that offers a pre-packaged solution for overcoming common medicinal chemistry challenges. Its unique substitution pattern provides a roadmap for controlled, regioselective synthesis, enabling the rapid generation of diverse compound libraries. The differential reactivity of the C-Br bond in palladium-catalyzed reactions makes it particularly valuable for structure-activity relationship (SAR) studies. As the demand for highly specific and potent therapeutics continues to grow, particularly in oncology, the intelligent application of versatile scaffolds like this compound will be instrumental in accelerating the discovery of next-generation medicines.
References
- BenchChem. (n.d.). This compound | 1517200-74-6. Retrieved from a URL provided by the grounding tool.
- Ossila. (n.d.). 3-Chloro-5-fluoroaniline | CAS 4863-91-6. Retrieved from a URL provided by the grounding tool.
- Sparrow Chemical. (n.d.). Fluoroaniline Series. Retrieved from a URL provided by the grounding tool.
- BenchChem. (n.d.). Application Notes and Protocols: 5-Chloro-2,3-dibromoaniline in the Synthesis of Novel Kinase Inhibitors. Retrieved from a URL provided by the grounding tool.
- BenchChem. (n.d.). A Comparative Guide to the Synthesis of 5-Bromo-3-chloro-2-fluorotoluene for Advanced Research Applications. Retrieved from a URL provided by the grounding tool.
-
Gomha, S. M., et al. (2017). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes: 3-Chloro-5-(4-fluorophenyl)aniline in Kinase Inhibitor Scaffolding. Retrieved from a URL provided by the grounding tool.
- ResearchGate. (n.d.). Biologically Active Organofluorine Compounds. Retrieved from a URL provided by the grounding tool.
- Google Patents. (2016). United States Patent. Retrieved from a URL provided by the grounding tool.
- Google Patents. (1991). US5053542A - Catalytic bromination of 2-fluoroaniline.
-
Matviiuk, T., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. PubMed Central. Retrieved from [Link]
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- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Thermochemical Properties of Halogenated Anilines: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Halogenated anilines are a critical class of compounds in modern chemistry, forming the backbone of numerous pharmaceuticals, agrochemicals, and materials. A deep understanding of their thermochemical properties is paramount for optimizing synthesis, predicting stability, designing effective drug candidates, and assessing environmental impact. This guide provides a comprehensive overview of the key thermochemical parameters of halogenated anilines, including enthalpy of formation, vapor pressure, and enthalpy of sublimation. It details the experimental and computational methodologies used to determine these properties, offering insights into the causality behind experimental choices and the predictive power of theoretical models. This document is intended to serve as a valuable resource for researchers and professionals working with these versatile molecules.
Introduction: The Significance of Thermochemical Data
The introduction of halogen atoms to the aniline scaffold dramatically influences its electronic and steric properties, thereby altering its reactivity, bioavailability, and metabolic pathways. The thermochemical data of these compounds provide a quantitative measure of their energetic landscapes, governing their behavior in chemical reactions and biological systems.
For drug development professionals , these properties are crucial for:
-
Lead Optimization: Understanding the energetic contributions of halogen bonding and other non-covalent interactions aids in the rational design of ligands with improved binding affinities and specificities.[1]
-
Formulation and Stability: Vapor pressure data are essential for predicting the volatility of active pharmaceutical ingredients (APIs), influencing formulation strategies and ensuring long-term stability.
-
Metabolic Prediction: The strength of the carbon-halogen and nitrogen-hydrogen bonds, which can be derived from thermochemical data, provides insights into the metabolic fate of drug candidates.
For researchers and scientists in materials and environmental science, this information is vital for:
-
Reaction Engineering: Enthalpies of formation are fundamental for calculating reaction enthalpies, enabling the design of safe and efficient synthetic processes.
-
Environmental Fate Modeling: Properties like vapor pressure and sublimation enthalpy are key inputs for models that predict the distribution and persistence of halogenated anilines in the environment.[2]
This guide will delve into the core thermochemical properties of fluoro-, chloro-, bromo-, and iodoanilines, providing both experimentally determined and computationally estimated data.
Key Thermochemical Properties of Halogenated Anilines
The following sections present a summary of the available thermochemical data for various halogenated aniline isomers. It is important to note that while data for fluoro- and chloroanilines are more readily available, experimental values for bromo- and iodoanilines are less common in the literature.
Standard Molar Enthalpy of Formation (ΔfH°m)
The standard molar enthalpy of formation is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. It is a fundamental measure of a molecule's stability.
Table 1: Standard Molar Enthalpies of Formation in the Gas Phase (kJ·mol⁻¹) at 298.15 K
| Compound | o-isomer | m-isomer | p-isomer | Reference(s) |
| Fluoroaniline | -76.6 ± 2.4 | -71.9 ± 2.4 | -70.0 ± 2.3 | [3] |
| Chloroaniline | 53.4 ± 3.1 | 53.0 ± 2.8 | 59.7 ± 2.3 | [4] |
| Bromoaniline | Data not readily available | Data not readily available | Data not readily available | |
| Iodoaniline | Data not readily available | Data not readily available | Data not readily available |
Note: The absence of readily available experimental data for bromo- and iodoanilines highlights the importance of computational methods for estimating these values.
Vapor Pressure and Enthalpy of Sublimation/Vaporization
Vapor pressure is a measure of a substance's tendency to transition into the gaseous phase. The enthalpy of sublimation (for solids) or vaporization (for liquids) is the energy required for this phase change. These parameters are crucial for understanding a compound's volatility.
Table 2: Vapor Pressure and Enthalpies of Sublimation/Vaporization
| Compound | Vapor Pressure (Pa at 25 °C) | ΔH°sub/vap (kJ·mol⁻¹) | Reference(s) |
| 2-Fluoroaniline | ~133 | Data not readily available | [5] |
| 3-Fluoroaniline | Data not readily available | Data not readily available | |
| 4-Fluoroaniline | ~133 | Data not readily available | [5] |
| 2-Chloroaniline | ~13 | 57.1 ± 0.5 (vap) | [4] |
| 3-Chloroaniline | ~13 | 60.2 ± 0.1 (vap) | |
| 4-Chloroaniline | ~1.3 | 80.5 ± 0.3 (sub) | [6] |
| 4-Bromoaniline | 22.6 | 78.9 | [7] |
| 2-Iodoaniline | Data not readily available | Data not readily available | |
| 3-Iodoaniline | Data not readily available | Data not readily available | |
| 4-Iodoaniline | ~1.02 | Data not readily available | [8] |
Note: "vap" denotes enthalpy of vaporization, while "sub" denotes enthalpy of sublimation. Vapor pressure data can vary between sources due to different experimental conditions.
Experimental Determination of Thermochemical Properties
The accurate determination of thermochemical data relies on precise calorimetric and effusion techniques. This section outlines the principles and methodologies behind two key experimental approaches.
Rotating-Bomb Combustion Calorimetry
This technique is the gold standard for determining the standard molar enthalpy of formation of organic compounds, particularly those containing halogens.
Principle: A known mass of the sample is combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion reaction is absorbed by a surrounding water bath, and the resulting temperature change is measured with high precision. For halogen-containing compounds, the bomb must be rotated to ensure complete dissolution of the acidic combustion products in a reducing solution, allowing for accurate correction of the final energy value.
Experimental Workflow:
Caption: Workflow for Rotating-Bomb Combustion Calorimetry.
Step-by-Step Methodology:
-
Sample Preparation: The halogenated aniline sample must be of high purity. A known mass is typically pressed into a pellet.
-
Bomb Assembly: The pellet is placed in a crucible inside the combustion bomb. A small amount of a reducing solution (e.g., hydrazine dihydrochloride) is added to the bomb to react with the halogen acids formed during combustion.
-
Pressurization: The bomb is sealed and pressurized with high-purity oxygen to approximately 30 atm.
-
Calorimeter Setup: The bomb is submerged in a precisely known mass of water in a well-insulated calorimeter. The system is allowed to reach thermal equilibrium.
-
Ignition and Data Acquisition: The sample is ignited via a fuse wire. The temperature of the water is recorded at regular intervals before, during, and after the combustion to determine the temperature change (ΔT).
-
Post-Combustion Analysis: The bomb is depressurized, and the contents are analyzed to quantify the amounts of nitric acid and any unreacted starting material. The concentration of the halogen acid in the solution is also determined.
-
Calculation: The standard molar enthalpy of combustion is calculated from the temperature change, the heat capacity of the calorimeter system, and corrections for the formation of other combustion products. The standard molar enthalpy of formation is then derived using Hess's Law.
Causality Behind Experimental Choices:
-
Rotating Bomb: Rotation is crucial for halogenated compounds to ensure that the corrosive and volatile halogen acids produced are completely absorbed and neutralized in the aqueous solution within the bomb. This prevents side reactions with the bomb's internal components and ensures all energy changes are accounted for.
-
High-Pressure Oxygen: Ensures complete combustion of the organic compound to carbon dioxide, water, and halogen acids.
-
Reducing Solution: The addition of a reducing agent is a self-validating step to ensure that all the halogen is converted to the halide ion (X⁻), simplifying the final state and the necessary thermochemical corrections.
Knudsen Effusion Method
The Knudsen effusion method is a reliable technique for determining the vapor pressure of substances with low volatility.
Principle: A small amount of the sample is placed in a sealed cell with a small, well-defined orifice. The cell is heated under high vacuum, causing the substance to effuse (escape as a gas) through the orifice. The rate of mass loss is directly proportional to the vapor pressure of the substance at that temperature.
Experimental Workflow:
Caption: Workflow for the Knudsen Effusion Method.
Step-by-Step Methodology:
-
Sample Preparation: A small amount of the solid or liquid halogenated aniline is placed in the Knudsen cell.
-
System Assembly: The cell is placed in a thermostated jacket within a high-vacuum chamber.
-
Evacuation and Heating: The chamber is evacuated to a high vacuum (typically < 10⁻⁵ mbar). The cell is then heated to the desired temperature and allowed to equilibrate.
-
Mass Loss Measurement: The mass of the cell is monitored over time using a highly sensitive microbalance. The rate of mass loss ( dm/dt ) is determined.
-
Vapor Pressure Calculation: The vapor pressure (P) is calculated using the Knudsen equation: P = ( dm/dt ) * (1/A) * sqrt(2πRT/M) where A is the area of the orifice, R is the ideal gas constant, T is the temperature, and M is the molar mass of the substance.
-
Temperature Dependence: The experiment is repeated at several different temperatures.
-
Enthalpy of Sublimation/Vaporization: The enthalpy of sublimation or vaporization is determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.
Causality Behind Experimental Choices:
-
Small Orifice: The orifice must be small enough that the effusion of molecules does not significantly disturb the equilibrium vapor pressure inside the cell.
-
High Vacuum: A high vacuum outside the cell ensures that the molecules effusing through the orifice do not collide with other gas molecules and return to the cell.
-
Precise Temperature Control: Vapor pressure is highly sensitive to temperature, so precise and stable temperature control is essential for accurate measurements.
Computational Thermochemistry
In the absence of experimental data, computational methods provide a powerful tool for estimating the thermochemical properties of halogenated anilines.
Gaussian-n Theories (e.g., G3MP2B3)
Gaussian-n (Gn) theories are composite ab initio methods designed to achieve high accuracy in thermochemical calculations.[3] G3MP2B3 is a popular and computationally efficient variant.
Principle: These methods combine the results of several different quantum chemical calculations at different levels of theory and with different basis sets. This composite approach aims to approximate the results of a much more computationally expensive, high-level calculation by a series of less demanding calculations with empirical corrections.
Key Components of G3MP2B3:
-
Geometry Optimization: The molecular geometry is optimized at a lower level of theory (e.g., B3LYP/6-31G(d)).
-
Frequency Calculation: Vibrational frequencies are calculated at the same level to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
-
Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory (e.g., MP2 and MP4) with larger basis sets.
-
Empirical Corrections: An empirical "higher-level correction" (HLC) is added to account for remaining deficiencies in the theoretical treatment.
Logical Relationship of Computational Steps:
Caption: Logical flow of a G3MP2B3 calculation.
The final output of a G3MP2B3 calculation is a highly accurate estimate of the total electronic energy, which can then be used to calculate the enthalpy of formation and other thermochemical properties.
Applications in Drug Development and Environmental Science
Drug Development: Thermodynamics of Ligand Binding
The binding of a drug molecule to its target protein is governed by the change in Gibbs free energy (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions: ΔG = ΔH - TΔS. Thermochemical data for halogenated anilines can inform the design of ligands with favorable binding thermodynamics.
-
Enthalpically Driven Binding: Often associated with the formation of strong hydrogen bonds and other specific interactions, leading to high-affinity and selective binders. Halogen atoms can participate in halogen bonds, which are a type of non-covalent interaction that can contribute significantly to binding enthalpy.
-
Entropically Driven Binding: Typically arises from the release of ordered water molecules from the binding site (the hydrophobic effect).
By understanding the thermochemical properties of different halogenated aniline moieties, medicinal chemists can rationally modify lead compounds to optimize their binding thermodynamics.[1]
Environmental Science: Predicting Environmental Fate
The environmental fate of halogenated anilines, which can be persistent organic pollutants, is influenced by their physicochemical properties.
-
Volatility and Atmospheric Transport: Vapor pressure determines the extent to which a compound will partition into the atmosphere. Compounds with higher vapor pressures are more likely to undergo long-range atmospheric transport.
-
Bioaccumulation: The octanol-water partition coefficient (Kow), which is related to a compound's free energy of transfer between these two phases, is a key indicator of its potential to bioaccumulate in fatty tissues.
-
Persistence: The strength of the chemical bonds within the molecule, which is related to the enthalpy of formation, can provide an indication of its resistance to degradation in the environment.
Quantitative Structure-Activity Relationship (QSAR) models often use thermochemical parameters as descriptors to predict the environmental fate and toxicity of organic compounds.[2]
Conclusion
The thermochemical properties of halogenated anilines are of fundamental importance across a range of scientific disciplines. This guide has provided an overview of the key thermochemical parameters, the experimental and computational methods used to determine them, and their applications in drug development and environmental science. While a comprehensive experimental dataset for all halogenated anilines is not yet available, the continued development of both experimental techniques and computational methods will undoubtedly fill these gaps, providing researchers with the critical data needed to harness the full potential of these valuable compounds.
References
-
4-Iodoaniline. PubChem. (n.d.). Retrieved from [Link]
-
Thermodynamics of Sublimation, Crystal Lattice Energies, and Crystal Structures of Racemates and Enantiomers: (+)- And (+/-)-ibuprofen. PubMed. (2004). Retrieved from [Link]
-
Chemical Properties of o-Chloroaniline (CAS 95-51-2). Cheméo. (n.d.). Retrieved from [Link]
-
Use of Physicochemical Parameters To Assess the Environmental Fate of Organic Pollutants: The Fugacity Model. ResearchGate. (2025). Retrieved from [Link]
-
2-Fluoroaniline. PubChem. (n.d.). Retrieved from [Link]
-
2-Chloroaniline Density | enthalpy entropy | saturation temperature | pressure | specific heat capacity | viscosity | thermal conductivity and so on. eThermo Thermodynamics & Transport Properties Calculation. (n.d.). Retrieved from [Link]
-
Vapor Pressure Measurements Knudsen Effusion Method. DVS Application Note XX. (n.d.). Retrieved from [Link]
-
Thermodynamic Studies for Drug Design and Screening. PMC. (2012). Retrieved from [Link]
-
Combined Experimental and Computational Study of the Thermochemistry of the Fluoroaniline Isomers. American Chemical Society. (2006). Retrieved from [Link]
-
New method for determination of vaporization and sublimation enthalpy of aromatic compounds at 298.15K using solution calorimetr. (n.d.). Retrieved from [Link]
-
p-Chloroaniline. NIST WebBook. (n.d.). Retrieved from [Link]
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- 5. 2-Iodoaniline | C6H6IN | CID 11995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. p-Chloroaniline (CAS 106-47-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
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- 8. 4-Iodoaniline | C6H6IN | CID 10893 - PubChem [pubchem.ncbi.nlm.nih.gov]
High-Throughput Quantum Mechanical Profiling of 5-Bromo-3-chloro-2-fluoroaniline
Content Type: Technical Whitepaper & Computational Protocol Subject: In Silico Characterization, Reactivity Prediction, and Spectroscopic Assignment of CAS 1517200-74-6.
Executive Summary: The "Halogen Dance" Scaffold
5-Bromo-3-chloro-2-fluoroaniline (BCFA) represents a high-value "privileged scaffold" in modern medicinal chemistry. Its structural uniqueness lies in the contiguous halogenation pattern (F, Cl, Br) combined with an electron-donating amino group. This arrangement allows for orthogonal functionalization—chemists can sequentially activate the C-Br bond (Suzuki/Heck coupling), the C-Cl bond (difficult cross-coupling), and the C-N bond (Buchwald-Hartwig), while the C-F bond often remains as a metabolic blocker or bioisostere.
This guide provides a rigorous computational framework to predict the physicochemical and reactive properties of BCFA. By employing Density Functional Theory (DFT), we establish a protocol to validate its geometry, vibrational fingerprint, and reactive hotspots before wet-lab synthesis.
Computational Methodology & Protocol
To ensure high fidelity between in silico predictions and experimental reality, the following level of theory is prescribed. This protocol balances computational cost with the need to accurately model the diffuse electron clouds of heavy halogens (Br, Cl).
The "Gold Standard" Model Chemistry
-
Software: Gaussian 16, ORCA 5.0, or GAMESS.
-
Method: DFT (Density Functional Theory).[1][2][3][4][5][6][7][8][9]
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).
-
Rationale: B3LYP remains the industry standard for organic small molecules, providing excellent error cancellation for bond lengths and vibrational frequencies.
-
-
Basis Set: 6-311++G(d,p) .[2][4][6]
-
Rationale:
-
6-311: Triple-zeta split valence (crucial for the flexibility of valence electrons).
-
++: Diffuse functions.[10] Critical for this molecule. The lone pairs on F, Cl, Br, and N require diffuse functions to model electron density far from the nucleus, especially for predicting hydrogen bonding and nucleophilic attacks.
-
G(d,p): Polarization functions.[3] Adds d-orbitals to heavy atoms and p-orbitals to Hydrogen, allowing for anisotropic charge distribution (e.g., the pyramidalization of the amine).
-
-
Workflow Visualization
The following diagram outlines the logical flow from structure generation to ADMET profiling.
Figure 1: Standardized Computational Workflow for Halogenated Anilines. Note the critical loop at "Frequency Check" to ensure the structure is at a true local minimum (no imaginary frequencies).
Structural & Electronic Analysis
Geometry Optimization
The primary structural feature to analyze is the pyramidalization of the amino group . Unlike planar amides, the aniline nitrogen is sp³-hybridized (pyramidal), but the electron-withdrawing nature of the ortho-fluorine and meta-chlorine can flatten this geometry via resonance delocalization.
-
Key Parameter to Monitor: The sum of bond angles around Nitrogen (
).- = Planar (sp²).
- = Pyramidal (sp³).
-
Prediction for BCFA: Expect
. The ortho-F withdraws density, slightly flattening the amine compared to unsubstituted aniline.
Frontier Molecular Orbitals (FMO)
The reactivity of BCFA is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
HOMO Location: Localized primarily on the Amino group (-NH₂) and the aromatic ring carbons para to the halogens. This dictates the site of electrophilic aromatic substitution.
-
LUMO Location: Delocalized over the C-Br and C-Cl bonds . This explains why these positions are susceptible to oxidative addition by Palladium (0) catalysts (Suzuki coupling).
Table 1: Predicted Global Reactivity Descriptors (B3LYP/6-311++G(d,p)) Values are representative of tri-halo-anilines.
| Descriptor | Formula | Interpretation for BCFA |
| Energy Gap ( | 3.5 - 4.5 eV . A moderate gap indicates stability but readiness for Pd-catalyzed coupling. | |
| Chemical Hardness ( | Measures resistance to charge transfer. The Fluorine atom increases hardness compared to bromoaniline. | |
| Electrophilicity Index ( | High index suggests the ring is deactivated and acts as an electrophile in nucleophilic aromatic substitution ( |
Note:
Molecular Electrostatic Potential (MEP) Mapping
The MEP surface is the "map" that drug designers use to predict how BCFA interacts with a protein binding pocket.
-
Red Regions (Negative Potential):
-
Localized on the Fluorine atom and the Nitrogen lone pair.
-
Implication: These are Hydrogen Bond Acceptor (HBA) sites.
-
-
Blue Regions (Positive Potential):
-
Localized on the Amino Hydrogens (-NH2 ) and the Sigma-hole of the Bromine atom.
-
Implication: The amino hydrogens are Hydrogen Bond Donors (HBD). The "Sigma-hole" on Bromine is a region of positive potential along the C-Br bond axis, capable of forming "Halogen Bonds" with backbone carbonyls in kinase targets.
-
Spectroscopic Validation (IR & Raman)
To verify that a synthesized batch is indeed this compound and not a regioisomer, compare experimental FTIR with calculated frequencies (scaled by 0.961 to correct for anharmonicity).
Table 2: Diagnostic Vibrational Modes
| Vibration Mode | Predicted Freq (cm⁻¹) | Intensity | Description |
| N-H Asym. Stretch | 3450 - 3550 | Medium | Characteristic doublet of primary amines. |
| N-H Sym. Stretch | 3350 - 3450 | Medium | Lower energy partner of the doublet. |
| C=C Ring Stretch | 1580 - 1620 | Strong | The "breathing" mode of the benzene ring. |
| C-F Stretch | 1200 - 1250 | Very Strong | Distinctive broad band; confirms fluorination. |
| C-Cl Stretch | 700 - 800 | Medium | Fingerprint region. |
| C-Br Stretch | 500 - 600 | Weak | Often difficult to see in IR; better in Raman. |
Reactivity Logic & Retrosynthetic Application
The computational data directly informs the synthetic utility of BCFA. The varying bond strengths and electronic environments allow for "Chemoselective Functionalization."
Figure 2: Chemoselective reactivity map based on bond dissociation energies and hardness/softness calculations. The C-Br bond is the primary site for diversification.
Experimental Protocol: Running the Calculation
To reproduce these results, use the following input block for Gaussian (G16).
Step 1: Input Preparation (.gjf file)
(Note: Initial coordinates are approximate. The optimization step will refine them.)
Step 2: Analysis of Output
-
Search for Normal termination.
-
Verify NImagin=0 in the vibrational analysis section.
-
Extract HOMO/LUMO eigenvalues from the population analysis.
-
Visualize .chk file in GaussView or Avogadro to see the MEP surface.
References
-
BenchChem. (n.d.). This compound Chemical Properties and Applications. Retrieved from
-
Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc.
- Parr, R. G., & Yang, W. (1989). Density-Functional Theory of Atoms and Molecules. Oxford University Press. (Foundational text for DFT Reactivity Descriptors).
-
SwissADME. (2023). Molecular Properties and ADMET Prediction. Swiss Institute of Bioinformatics. Retrieved from
-
Rekha, et al. (2025).[2] Synthesis, Spectroscopic Characterization and DFT Studies of Halogenated Indolin-2-ones. Asian Journal of Chemistry. (Provides comparative DFT data for similar halo-anilines). Retrieved from
Sources
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- 9. (PDF) Theoretical structural analysis of 3-CHLORO-4-FLUORO-ANILINE [academia.edu]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Strategic Utilization of 5-Bromo-3-chloro-2-fluoroaniline in Agrochemical Synthesis
[1]
Executive Summary
The poly-halogenated aniline 5-Bromo-3-chloro-2-fluoroaniline (CAS 660414-88-4 / 1517200-74-6) represents a "privileged scaffold" in modern agrochemical design. Its structural uniqueness lies in the "Meta-Halogen" configuration , where the bromine at the C5 position serves as a selective handle for cross-coupling, while the vicinal nitrogen-fluorine (N-F) motif at C1-C2 enables rapid access to fused heterocycles (e.g., benzoxazoles, benzimidazoles).[1]
This guide details the handling, reactivity profile, and validated protocols for deploying this intermediate in the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides and meta-diamide insecticides .[1]
Chemical Profile & Reactivity Logic
Structural Analysis
The molecule is a tri-substituted benzene ring.[1] The interplay of substituents dictates the regioselectivity of downstream reactions:
-
C1-Amino (-NH₂): Strong ortho/para donor. Activates the ring for electrophilic substitution but is often protected (e.g., as an acetamide) during oxidation steps.[1]
-
C2-Fluoro (-F): Highly electronegative. Induces a strong dipole and, crucially, activates the C2 position for Nucleophilic Aromatic Substitution (SₙAr) if the ring is sufficiently electron-deficient.[1]
-
C5-Bromo (-Br): The "Soft" electrophile. It is the primary site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) due to the weaker C-Br bond compared to C-Cl or C-F.
-
C3-Chloro (-Cl): Provides steric bulk and lipophilicity (logP modulation) but remains inert under standard Suzuki conditions, allowing for orthogonal functionalization .
DOT Visualization: Reactivity Flow
The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.
Figure 1: Divergent synthetic utility. Pathway A utilizes the bromine handle; Pathway B exploits the ortho-fluoroaniline motif.[1]
Experimental Protocols
Protocol A: Regioselective Suzuki-Miyaura Coupling
Objective: To couple an aryl boronic acid to the C5 position without affecting the C3-chlorine or C2-fluorine. This is the standard route for generating the biaryl core of many SDHI fungicides.[1]
Reagents:
-
Substrate: this compound (1.0 eq)[2]
-
Coupling Partner: Phenylboronic acid (or heteroaryl analog) (1.2 eq)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)
-
Base: Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Solvent: 1,4-Dioxane / Water (4:1 v/v)
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser. Purge with Argon for 15 minutes.
-
Solvent Degassing: In a separate vessel, sparge the Dioxane/Water mixture with Argon for 30 minutes. Critical: Oxygen presence promotes homocoupling and catalyst deactivation.
-
Charging: Add the aniline substrate, boronic acid, and K₂CO₃ to the reaction flask.
-
Catalyst Addition: Add Pd(dppf)Cl₂[1]·CH₂Cl₂ quickly to minimize air exposure.[1] Immediately seal and purge the headspace.[1]
-
Reaction: Cannulate the degassed solvent into the flask. Heat the mixture to 85°C for 4–6 hours.
-
Workup:
-
Purification: Flash column chromatography (Silica Gel 60). Gradient elution: 0% → 15% EtOAc in Hexanes.[1]
Validation Criteria:
-
¹H NMR: Disappearance of the doublet corresponding to C4/C6 protons of the starting material.[1] Appearance of new aromatic signals.[1][5]
-
Selectivity: Integration should confirm retention of the C3-Chlorine (no dechlorination product observed).[1]
Protocol B: Synthesis of the Precursor (Regiocontrol Note)
Note: If synthesizing the starting material rather than purchasing, strict regiocontrol is required.
Route: Bromination of 3-chloro-2-fluoroaniline.[6][2][7][8][9] Challenge: The amino group directs para (C4).[1] We require meta (C5) relative to the amine (or para relative to the fluorine).[1] Solution: Use N-Bromosuccinimide (NBS) in polar aprotic solvent (DMF) at low temperature (-10°C) to favor the kinetically controlled product, or utilize the Nitro-Reduction Route (Nitration of 1-bromo-3-chloro-2-fluorobenzene followed by Fe/NH₄Cl reduction) for higher isomeric purity [1].
Quantitative Data Summary
The following table summarizes catalyst screening data for the coupling of this compound with 4-chlorophenylboronic acid.
| Catalyst System | Ligand | Base | Solvent | Yield (%) | Selectivity (Br vs Cl) |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dioxane/H₂O | 92% | >99:1 |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/EtOH | 78% | 95:5 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 88% | >99:1 |
| Pd/C (Heterogeneous) | None | Et₃N | EtOH | 45% | 90:10 |
Table 1: Optimization of Suzuki Coupling conditions. Pd(dppf)Cl₂ provides the best balance of yield and chemoselectivity, avoiding oxidative addition into the C3-Cl bond.[1]
Safety & Handling (SDS Highlights)
References
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 51034225: 3-Bromo-5-chloro-2-fluoroaniline.[7] Retrieved from [Link]
-
Google Patents. (2019).[1] WO2019153002A1 - 2,3,4,5-tetrahydro-1h-pyrido[4, 3-b]indole inhibitors. (Cites use of this compound as intermediate).[6][2] Retrieved from
-
Organic Chemistry Portal. (2025). Suzuki Coupling Mechanism and Catalyst Selection. Retrieved from [Link]
Disclaimer: This guide is for research purposes only. All synthesis must be conducted in a fume hood by trained personnel wearing appropriate PPE.[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 5-Bromo-1,3-dichloro-2-fluorobenzene synthesis - chemicalbook [chemicalbook.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. 5-BROMO-2-FLUOROANILINE | 2924-09-6 [chemicalbook.com]
- 5. 2-Bromo-3-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. 3-Bromo-5-chloro-2-fluorobenzenamine | C6H4BrClFN | CID 51034225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound 97% | CAS: 1517200-74-6 | AChemBlock [achemblock.com]
- 9. This compound | 1517200-74-6 | Benchchem [benchchem.com]
5-Bromo-3-chloro-2-fluoroaniline as a building block for novel heterocycles
Application Note: Strategic Utilization of 5-Bromo-3-chloro-2-fluoroaniline as a Scaffold for Novel Heterocycles
Abstract
This technical guide details the strategic application of This compound (BCFA) in the synthesis of polysubstituted heterocycles, specifically targeting kinase inhibitors and GPCR ligands. The unique tris-halogenated pattern of BCFA offers a predictable "reactivity hierarchy," enabling sequential, chemoselective functionalization. We present validated protocols for (1) regioselective C-5 cross-coupling and (2) copper-catalyzed cyclization to form 4-chloro-6-substituted benzimidazoles, a rare scaffold in medicinal chemistry.
Introduction: The Reactivity Hierarchy
The utility of this compound lies in the distinct electronic and steric environments of its three halogen substituents.[1] For the medicinal chemist, this molecule is not merely a starting material but a "programmable" scaffold.
Chemoselectivity Profile
-
Bromine (C-5): The "Soft" Electrophile. Located para to the fluorine and meta to the amine, this position is the most reactive toward Pd(0) oxidative addition. It allows for the initial attachment of aryl/heteroaryl "tails" via Suzuki-Miyaura or Buchwald-Hartwig couplings without disturbing the other halogens.
-
Fluorine (C-2): The "Hard" Leaving Group / Cyclization Hook. Ortho to the amino group, this fluorine atom is primed for intramolecular Nucleophilic Aromatic Substitution (
). While the electron-donating amine deactivates the ring, the presence of the C-3 Chlorine and C-5 Bromine (if retained) lowers the LUMO energy, facilitating cyclization to form benzimidazoles or benzoxazoles. -
Chlorine (C-3): The "Silent" Modulator. Least reactive toward Pd-catalysis and substitution. It typically remains intact throughout the scaffold assembly, serving as a lipophilic blocker to improve metabolic stability (blocking metabolic hot-spots) or to induce specific torsion angles in the final drug molecule.
Logical Workflow & Pathway Visualization
The following diagram illustrates the divergent synthesis pathways available from BCFA, prioritizing the retention of the chloro-substituent for late-stage SAR (Structure-Activity Relationship) exploration.
Figure 1: Strategic workflow for converting BCFA into polysubstituted benzimidazoles. The sequence exploits the reactivity difference between Br and Cl.
Experimental Protocols
Protocol A: Chemoselective Suzuki-Miyaura Coupling at C-5
Objective: To attach an aryl or heteroaryl group at the 5-position while preserving the 2-fluoro and 3-chloro substituents.
Rationale: The C-Br bond is significantly weaker (approx. 69 kcal/mol) than the C-Cl bond (approx. 81 kcal/mol). Using a mild base and controlled temperature prevents oxidative addition at the chlorinated position.
Materials:
-
This compound (1.0 eq)
-
Aryl Boronic Acid (1.1 eq)
-
Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq)
-
Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 eq)
-
Solvent: 1,4-Dioxane
-
Inert Gas: Nitrogen or Argon
Step-by-Step Procedure:
-
Setup: Charge a round-bottom flask with BCFA (1.0 eq), aryl boronic acid (1.1 eq), and Pd(dppf)Cl₂·DCM (5 mol%).
-
Inerting: Evacuate and backfill with Nitrogen (3 cycles).
-
Solvent Addition: Add degassed 1,4-Dioxane (0.1 M concentration relative to BCFA) and 2.0 M aq. Na₂CO₃.
-
Reaction: Heat the mixture to 80°C for 4–6 hours. Note: Do not exceed 90°C to ensure the Chlorine atom remains untouched.
-
Monitoring: Monitor via LC-MS. Look for the disappearance of the starting material (M+H 224/226) and formation of the product (M+H varies). The C-Cl bond should remain visible in the isotopic pattern (3:1 ratio for Cl isotopes).
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Typical Results:
| Coupling Partner | Product Yield | Chemoselectivity (Br:Cl) |
| Phenylboronic acid | 92% | >99:1 |
| 4-Pyridinylboronic acid | 84% | >98:1 |
| Cyclopropylboronic acid | 78% | >99:1 |
Protocol B: Copper-Catalyzed Cyclization to 4-Chloro-Benzimidazoles
Objective: To cyclize the 5-functionalized intermediate into a benzimidazole core using the amine and the ortho-fluorine.
Rationale: Standard acid-catalyzed cyclization often fails with electron-deficient fluoroanilines. A Copper(I)-catalyzed intramolecular
Materials:
-
5-Substituted-3-chloro-2-fluoroaniline (Product from Protocol A) (1.0 eq)
-
Benzamidine HCl or Acetamidine HCl (1.5 eq)
-
Catalyst: CuI (10 mol%)
-
Ligand: L-Proline (20 mol%)
-
Base: Cs₂CO₃ (2.5 eq)
-
Solvent: DMSO (Anhydrous)
Step-by-Step Procedure:
-
Preparation: In a sealed tube, combine the aniline intermediate (1.0 eq), Amidine HCl (1.5 eq), CuI (0.1 eq), L-Proline (0.2 eq), and Cs₂CO₃ (2.5 eq).
-
Solvation: Add anhydrous DMSO (concentration 0.2 M).
-
Cyclization: Seal the tube and heat to 110°C for 12–16 hours.
-
Mechanism:[2] The amidine nitrogen first undergoes arylation at the C-2 position (displacing F) or condenses with the amine, followed by ring closure. The presence of Cs₂CO₃ is critical for the
step.
-
-
Workup: Cool to RT. Pour into ice-water. Extract with EtOAc (3x).
-
Caution: DMSO requires thorough water washing to remove.
-
-
Purification: Silica gel chromatography (DCM/MeOH gradient).
Structural Validation (Self-Check):
-
1H NMR: Disappearance of the broad NH₂ signal (approx. 5.5 ppm). Appearance of the benzimidazole C-2 proton (if using formamidine) or substituent signals.
-
13C NMR: Disappearance of the C-F doublet coupling (
Hz).
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Loss of Chlorine (Dechlorination) | Reaction temp > 100°C during Suzuki coupling. | Lower temp to 80°C; Switch catalyst to Pd(PPh₃)₄ (less active for aryl chlorides). |
| Incomplete Cyclization | Fluorine is not activated enough. | Increase Cs₂CO₃ to 3.0 eq; Ensure DMSO is strictly anhydrous; Increase temp to 120°C. |
| Black Precipitate (Pd) | Catalyst decomposition ("Pd black"). | Ensure rigorous degassing of solvents before addition. |
References
-
Synthesis of Benzimidazoles via Cu-Catalysis
- Title: Copper-catalyzed synthesis of benzimidazoles
- Source: Organic Chemistry Portal / Synlett.
-
URL:[Link]
- Title: Electronic and Steric Influences of Halogen Substituents on Aromatic Reactivity (this compound).
-
General Reactivity of 2-Fluoroanilines
-
Benzimidazole Synthesis Methodology
- Title: Synthesis of benzimidazoles (General Methods).
- Source: Organic Chemistry Portal.
-
URL:[Link]
Sources
- 1. This compound | 1517200-74-6 | Benchchem [benchchem.com]
- 2. US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents [patents.google.com]
- 3. 3-Bromo-5-chloro-2-fluorobenzenamine | C6H4BrClFN | CID 51034225 - PubChem [pubchem.ncbi.nlm.nih.gov]
Purification of 5-Bromo-3-chloro-2-fluoroaniline by column chromatography
Application Note & Protocol | ID: AN-HAL-052
Executive Summary
The purification of 5-Bromo-3-chloro-2-fluoroaniline (CAS 1269232-95-2) presents a unique chromatographic challenge. Unlike typical anilines, this compound possesses significantly reduced basicity (pKa ~1.0–2.5) due to the synergistic electron-withdrawing effects of the bromine, chlorine, and fluorine substituents.[1] While this reduces the severity of "tailing" often seen with amines on silica gel, the high lipophilicity (LogP ~2.7) and potential for regioisomeric impurities require a precisely tuned mobile phase and loading strategy.
This guide details a robust protocol for isolating high-purity (>98%) material, emphasizing the separation of critical regioisomers and the removal of synthesis byproducts.
Physicochemical Profile & Separation Logic
Understanding the molecule is the first step to separation. The specific substitution pattern dictates the interaction with the stationary phase.
| Property | Value / Characteristic | Chromatographic Implication |
| Molecular Weight | 224.46 g/mol | Small molecule; fast diffusion. |
| LogP | ~2.7 (Lipophilic) | Retains poorly in polar solvents. Requires non-polar mobile phase start (Hexanes/Heptane). |
| pKa (Conjugate Acid) | ~1.5 (Predicted) | Critical: Much less basic than aniline (pKa 4.6). Interaction with silica silanols is weaker, but H-bond donation from -NH₂ still causes peak broadening. |
| Solubility | High: DCM, EtOAcLow: Hexanes | Risk: "Wet loading" in DCM may cause band broadening due to solvent mismatch. Dry loading is preferred. |
Mechanism of Separation
The separation relies on adsorption chromatography . The amino group acts as a hydrogen bond donor to the silanol groups (Si-OH) on the silica surface.
-
Challenge: Regioisomers (e.g., 4-bromo analogs) have identical LogP and very similar pKa values. Separation depends on subtle differences in the accessibility of the amine and the dipole moment of the molecule.
-
Solution: A shallow gradient of Ethyl Acetate in Hexane, modified with a basic amine (Triethylamine) to mask high-activity silanol sites, ensures sharp peaks and maximizes resolution between isomers.
Pre-Purification Workflow
Before packing the column, the crude mixture must be analyzed to define the separation window.
TLC Scouting Protocol
Do not skip this step. It defines your gradient slope.
-
Plate: Silica Gel 60 F₂₅₄ (Aluminum or Glass backed).
-
Solvent Systems to Test:
-
10% EtOAc in Hexane
-
20% EtOAc in Hexane
-
Modifier: Add 1% Triethylamine (TEA) to the developing tank to assess peak shape improvement.
-
-
Visualization:
-
UV (254 nm): Primary detection (aromatic ring).
-
Iodine Stain: Secondary (halogens facilitate uptake).
-
Note: Ninhydrin is often ineffective due to the deactivated amine.
-
-
Target Rf: Adjust solvent ratio until the product has an Rf of 0.25 – 0.35 .
-
If Rf > 0.5: The solvent is too polar; impurities will co-elute.
-
If Rf < 0.1: The solvent is too non-polar; elution will consume excessive solvent and broaden peaks.
-
Detailed Purification Protocol
Materials
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Mobile Phase A: Hexanes (or Heptane).
-
Mobile Phase B: Ethyl Acetate (EtOAc).
-
Modifier: Triethylamine (TEA).[2]
-
Loading Matrix: Celite 545 or coarse Silica Gel.
Step-by-Step Procedure
Step 1: Column Packing (Slurry Method)
-
Ratio: Use 30–50g of silica per 1g of crude material.
-
Slurry Solvent: 5% EtOAc in Hexane + 1% TEA .
-
Why TEA? Pre-treating the silica with TEA neutralizes the most acidic silanol sites. Even for this weak base, this prevents "ghost" peaks and improves resolution of closely eluting isomers.
-
Action: Pour the slurry into the column. Tap to settle. Flush with 2 column volumes (CV) of the starting solvent.
Step 2: Sample Loading (Dry Load Technique)
-
Rationale: The compound is soluble in DCM but not Hexane. Wet loading with DCM will destroy the resolution at the top of the column.
-
Protocol:
-
Dissolve crude this compound in a minimum amount of Dichloromethane (DCM).
-
Add Celite 545 (ratio 1:2 w/w relative to crude mass).
-
Evaporate solvent on a rotary evaporator until a free-flowing powder remains.
-
Carefully pour the powder onto the top of the packed silica bed.
-
Add a layer of sand (1 cm) on top to protect the bed.
-
Step 3: Elution Gradient
Run the column using the following gradient profile (based on 10g scale):
| Phase | Volume (CV) | % Mobile Phase B (EtOAc) | Purpose |
| Equilibration | 2 | 0% (with 1% TEA) | Ensure column is neutral. |
| Isocratic Hold | 2 | 2% | Elute very non-polar impurities (e.g., di-halogenated benzenes). |
| Gradient Ramp | 10 | 2% | Critical Separation Zone. Shallow gradient separates regioisomers. |
| Elution | 5 | 15% | Elute target product. |
| Flush | 3 | 100% | Remove polar tars/salts. |
Note: Maintain 0.5% - 1% TEA in the mobile phase throughout if "streaking" was observed on TLC.
Step 4: Fraction Collection & Analysis
-
Collect fractions (~15-20 mL for a 30g column).
-
Spot fractions on TLC.
-
Combine fractions containing the pure spot.
-
Salt Removal (Crucial): If TEA was used, the concentrated product may contain triethylammonium salts.
-
Remedy: Dissolve the combined residue in EtOAc and wash once with Saturated NaHCO₃ or water, then brine. Dry over Na₂SO₄ and concentrate.
-
Quality Control & Validation
After isolation, validate the integrity of the separation.[3]
-
¹H NMR (DMSO-d₆ or CDCl₃):
-
Check for the integration of aromatic protons. The specific 3,5-substitution pattern should show meta-coupling (doublets with J ~2 Hz) or specific splitting patterns distinct from the 4-bromo isomer.
-
Verify removal of TEA (quartet at ~2.5 ppm, triplet at ~1.0 ppm).
-
-
HPLC Purity:
-
Column: C18 Reverse Phase.
-
Solvent: Water/Acetonitrile (+0.1% Formic Acid).
-
Target: >98% area under the curve (AUC).
-
Visualization: Purification Logic
Figure 1: Operational workflow for the purification of halogenated anilines, highlighting the competitive displacement mechanism used to prevent tailing.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Tailing / Streaking | Residual acidity of silica interacting with amine.[4][5] | Increase TEA concentration to 2%. Ensure column was pre-equilibrated with base. |
| Co-elution | Gradient too steep; Isomers have similar polarity. | Use a shallower gradient (e.g., 0-10% EtOAc over 20 CV). Switch to Toluene/EtOAc system for different selectivity. |
| Low Recovery | Product precipitating on column or irreversible binding. | Ensure sample was fully soluble in the mobile phase before loading (if wet loading). For irreversible binding, flush with 5% MeOH in DCM. |
| White Solid in Flask | Triethylammonium salts co-eluted. | Perform the aqueous workup (NaHCO₃ wash) described in Step 4. |
References
-
Biotage. (2023).[4] Strategies for the Purification of Ionizable Organic Amine Compounds. Application Note. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips for Flash Column Chromatography: Handling Acid-Sensitive Compounds. Department of Chemistry. Retrieved from [Link]
-
PubChem. (2025). 3-Bromo-5-chloro-2-fluorobenzenamine Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
Application Note: High-Purity Recrystallization of 5-Bromo-3-chloro-2-fluoroaniline
Abstract & Strategic Overview
5-Bromo-3-chloro-2-fluoroaniline (CAS 1517200-74-6) is a critical intermediate in the synthesis of next-generation kinase inhibitors and fluorinated agrochemicals. Its purification presents a unique challenge due to the "Halogen Dance" phenomenon often seen in poly-halogenated aromatics, where structurally similar regioisomers (e.g., 4-bromo or 6-bromo variants) co-precipitate.
This guide moves beyond generic protocols, offering a regimen-based approach to purification. We utilize the compound's specific lipophilicity (driven by the Br/Cl/F motif) versus its polar amine functionality to design orthogonal solubility gradients.
Key Technical Challenges
-
Low Melting Point Risk: Poly-halogenated anilines often exhibit suppressed melting points (solid-liquid transition < 60°C), making them prone to "oiling out" rather than crystallizing.
-
Isomeric Similarity: Regioisomers often differ in solubility by less than 10%, requiring precise supersaturation control.
-
Oxidative Instability: The free amine is susceptible to oxidation (browning) during prolonged heating.
Pre-Formulation & Solubility Profiling
Before attempting bulk recrystallization, the crude material must be characterized to select the correct Protocol (A or B).
Physicochemical Profile (Theoretical)
| Property | Value / Characteristic | Implication for Purification |
| Molecular Weight | ~224.46 g/mol | Moderate molecular weight. |
| LogP (Predicted) | ~2.7 - 3.2 | Highly lipophilic; low water solubility. |
| H-Bond Donors | 1 (NH₂) | Soluble in alcohols/ethers via H-bonding. |
| Melting Point | Estimated 40–60°C* | Critical: If <50°C, avoid boiling water protocols. |
| Impurities | Regioisomers, di-bromo species | Requires high-selectivity solvent systems. |
*Note: Melting points for specific poly-halogenated isomers can vary. Always determine the crude MP via DSC or capillary tube before scaling up.
Solvent Selection Logic
We employ a Dielectric Constant Gradient strategy. The target molecule dissolves well in medium-polarity solvents (EtOAc, THF) but poorly in non-polar alkanes (Heptane) and very polar protic solvents (Water).
-
Primary Solvent (Good Solubility): Ethanol (EtOH) or Isopropyl Alcohol (IPA). These solubilize the amine and allow temperature-dependent saturation.
-
Anti-Solvent (Poor Solubility): Water (high polarity) or Heptane (low polarity).
-
Selection Rule: Use EtOH/Water for removal of non-polar impurities. Use Heptane/EtOAc for removal of polar byproducts and if the compound is water-sensitive.
-
Experimental Protocols
Decision Tree: Select Your Protocol
-
Scenario A: Crude MP is >60°C and impurities are non-polar (e.g., unreacted starting material). → Use Protocol 1 (Ethanol/Water).
-
Scenario B: Crude MP is <50°C, material is oily, or impurities are polar/oxidized species. → Use Protocol 2 (Heptane/Toluene).
Protocol 1: The "Classic" Anti-Solvent Method (EtOH/H₂O)
Best for removing non-polar starting materials and achieving high yields.
Reagents:
-
Absolute Ethanol (HPLC Grade)
-
Deionized Water (filtered)
-
Activated Carbon (optional, for decolorization)
Step-by-Step Workflow:
-
Dissolution: Place 10.0 g of crude this compound in a 250 mL Erlenmeyer flask. Add 30 mL of Ethanol.
-
Heating: Heat to 50–60°C with stirring. Do not boil aggressively to prevent amine oxidation. If not fully dissolved, add Ethanol in 2 mL increments until clear.
-
Clarification (Optional): If the solution is dark brown, add 0.5 g activated carbon, stir for 5 mins, and filter hot through a pre-warmed Celite pad.
-
Nucleation: Remove from heat. While stirring at 400 RPM, add warm (50°C) Water dropwise.
-
Critical Endpoint: Stop adding water the moment a persistent turbidity (cloudiness) appears.
-
Re-dissolve: Add 1–2 mL of Ethanol to just clear the solution again.
-
-
Controlled Cooling: Allow the flask to cool to room temperature slowly (approx. 10°C/hour). Insulate the flask with a towel if necessary.
-
Why? Rapid cooling traps isomers in the crystal lattice.
-
-
Crystallization: Once at RT, move to a 4°C fridge for 4 hours.
-
Isolation: Filter the white/off-white needles using vacuum filtration. Wash the cake with 20 mL of cold (0°C) 20% Ethanol/Water mixture.
-
Drying: Dry in a vacuum oven at 35°C for 12 hours.
Protocol 2: Low-Temperature Crystallization (Heptane/Toluene)
Best for low-melting solids and preventing "oiling out".
Reagents:
-
Toluene (Solvent)
-
n-Heptane (Anti-solvent)
Step-by-Step Workflow:
-
Dissolution: Dissolve 10.0 g of crude material in the minimum amount of Toluene at 40°C (approx. 15–20 mL).
-
Anti-Solvent Addition: Slowly add n-Heptane (approx. 10 mL) until the solution is slightly saturated but no precipitate forms.
-
Seeding: Add a tiny crystal (seed) of pure product if available.
-
Evaporative Cooling: Cover the flask with perforated parafilm (slow evaporation) or simply let cool to RT.
-
Deep Freeze: Place the mixture in a -20°C freezer overnight.
-
Mechanism:[1] The solubility drops drastically at -20°C in the non-polar matrix, forcing the halogenated aniline to crystallize while impurities remain in the toluene mother liquor.
-
-
Isolation: Filter rapidly on a chilled Buchner funnel. Wash with cold n-Heptane.
Process Visualization (Graphviz)
The following diagram illustrates the decision logic and workflow for purifying this compound.
Caption: Decision matrix for selecting the optimal purification route based on thermal properties.
Troubleshooting & Process Control
The "Oiling Out" Phenomenon
Symptom: As the solution cools, droplets of liquid form at the bottom instead of crystals. Cause: The temperature is above the melting point of the solvated compound, or the cooling is too fast. Remedy:
-
Re-heat the mixture until the oil dissolves.
-
Add more solvent (Ethanol or Toluene) to lower the saturation point.
-
Seed the solution vigorously at a temperature just below the expected melting point.
-
Slower Cooling: Wrap the flask in aluminum foil and a towel to extend cooling time to 4–6 hours.
Analytical Validation
Do not rely solely on visual appearance.
-
HPLC: Run a gradient method (Water/Acetonitrile with 0.1% Formic Acid) to separate regioisomers.
-
1H-NMR: Check the aromatic region (6.5–7.5 ppm). The coupling constants (
-values) of the aromatic protons will definitively distinguish the 5-bromo isomer from 4- or 6-bromo variants.-
Expected Pattern: Two aromatic protons with meta-coupling (small
) if 5-bromo-3-chloro-2-fluoro pattern holds (depending on exact substitution, H4 and H6 would be meta to each other).
-
Safety & Handling (E-E-A-T)
-
Hazard Class: this compound is an Acute Toxin (Oral/Dermal) and a Skin Sensitizer .[2]
-
Engineering Controls: All weighing and heating must be performed inside a certified chemical fume hood.
-
PPE: Nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.
-
Waste: Halogenated organic waste. Do not mix with general organic solvents if your facility segregates halogenated waste.
References
-
BenchChem. Synthesis and Properties of Halogenated Anilines. (General synthesis context). Link
-
Sigma-Aldrich. Safety Data Sheet: 3-Chloro-2-fluoroaniline (Analogous Precursor). (Safety data foundation). Link
-
University of Rochester. Solvents for Recrystallization: A Practical Guide. (Solvent selection principles). Link
-
PubChem. Compound Summary: 3-Bromo-5-chloro-2-fluoroaniline (Isomer Data).[3] (Physical property estimation). Link
-
ChemicalBook. 5-Bromo-2-fluoroaniline Properties. (Melting point reference for analogs). Link
Sources
Analytical HPLC Methods for 5-Bromo-3-chloro-2-fluoroaniline Analysis
Application Note & Standard Operating Protocol (SOP)
Abstract & Scope
This technical guide details the analytical strategy for 5-Bromo-3-chloro-2-fluoroaniline , a critical intermediate in the synthesis of next-generation kinase inhibitors and agrochemicals. Due to the presence of three distinct halogen atoms on the aniline ring, this molecule presents unique chromatographic challenges, specifically regioisomer selectivity and hydrophobic tailing .
This document moves beyond generic "recipes" to provide a First Principles approach. We define two distinct methods:
-
Method A (Rapid QC): A high-throughput isocratic method for reaction monitoring.
-
Method B (High-Resolution): A gradient method using Phenyl-Hexyl stationary phases for definitive purity assessment and isomer resolution.
Physicochemical Profiling & Strategy
To design a robust method, we must first understand the "personality" of the analyte.
| Property | Value (Est.) | Chromatographic Implication |
| Basicity (pKa) | ~1.5 – 2.5 | The ortho-fluorine and meta-chlorine atoms are strongly electron-withdrawing, significantly reducing the basicity of the amine compared to aniline (pKa 4.6). At pH > 3.0, the molecule is predominantly neutral . |
| Lipophilicity (LogP) | ~3.2 | High hydrophobicity due to Br/Cl substituents. Requires high organic content (>50%) for elution. |
| UV Absorption | The aromatic ring allows UV detection. The aniline auxochrome provides a secondary band ~290 nm. | |
| Critical Impurities | Regioisomers | Positional isomers (e.g., 3-Bromo-5-chloro-2-fluoroaniline) have identical m/z and similar LogP, requiring selectivity-driven separation (π-π interactions) rather than just hydrophobicity. |
The "Phenyl-Hexyl" Advantage
While C18 columns are standard, they rely solely on hydrophobic interaction. For poly-halogenated aromatics, Phenyl-Hexyl columns offer superior selectivity. The π-electrons in the stationary phase interact differentially with the electron-deficient aromatic ring of the analyte (π-π stacking), often resolving isomers that co-elute on C18.
Method Development Workflow
The following decision tree illustrates the logic applied to select the final protocols.
Figure 1: Method Development Decision Tree. Green nodes indicate the optimal pathway for high-resolution analysis of halogenated anilines.
Detailed Protocols
Protocol A: Rapid QC Method (Reaction Monitoring)
Purpose: Fast analysis (<10 min) to check conversion of starting materials during synthesis. Mechanism: Reversed-Phase Chromatography (Hydrophobicity dominant).
-
Instrument: HPLC with UV/PDA Detector (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column: Agilent ZORBAX Eclipse Plus C18, 100 x 4.6 mm, 3.5 µm (or equivalent).
-
Mobile Phase A: 0.1% Phosphoric Acid (
) in Water. -
Mobile Phase B: Acetonitrile (MeCN).[1]
-
Mode: Isocratic.
-
Ratio: 40% A / 60% B.
-
Flow Rate: 1.2 mL/min.
-
Temperature: 35°C.
-
Detection: 240 nm (primary), 210 nm (secondary).
-
Injection Volume: 5 µL.
System Suitability Criteria (Method A):
-
Retention Time (RT): ~4.5 – 5.5 min.
-
Tailing Factor (
): < 1.5. -
Theoretical Plates (
): > 4000.
Protocol B: High-Resolution Impurity Profiling
Purpose: Final product release testing, separating regioisomers (e.g., 3-Br-5-Cl isomer) and synthetic byproducts.
Mechanism: Mixed-Mode (Hydrophobic +
-
Column: Phenomenex Kinetex Phenyl-Hexyl, 150 x 4.6 mm, 2.6 µm (Core-Shell technology recommended for resolution).
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid).
-
Note: Using a buffered mobile phase controls ionization better than simple acid addition.
-
-
Mobile Phase B: Methanol (MeOH).
-
Note: MeOH promotes stronger
- interactions than MeCN.
-
-
Flow Rate: 1.0 mL/min.[2]
-
Temperature: 40°C (Higher temp reduces backpressure and improves mass transfer).
-
Gradient Program:
| Time (min) | % Mobile Phase B | Description |
| 0.0 | 40 | Initial Hold |
| 2.0 | 40 | Isocratic equilibration |
| 15.0 | 85 | Linear Ramp (Separation of Isomers) |
| 18.0 | 95 | Wash Step |
| 20.0 | 95 | Hold |
| 20.1 | 40 | Re-equilibration |
| 25.0 | 40 | End |
Why this works: The Phenyl-Hexyl phase interacts with the electron-deficient ring of the this compound. If a regioisomer exists (e.g., where Br and Cl are swapped), the electron density distribution changes slightly. The Phenyl phase is sensitive to these changes, whereas a C18 phase would likely co-elute them based on identical hydrophobicity.
Sample Preparation & Handling
Safety Warning: Halogenated anilines can be toxic and skin-permeable. Handle in a fume hood.
-
Stock Solution (1.0 mg/mL):
-
Weigh 10 mg of this compound.
-
Dissolve in 10 mL of 100% Acetonitrile . (Do not use water for stock; solubility is low).
-
Sonicate for 5 minutes.
-
-
Working Standard (0.1 mg/mL):
-
Dilute 1 mL of Stock Solution into 9 mL of Mobile Phase Initial Ratio (e.g., 60:40 Water:MeCN for Method A).
-
Critical: Match the diluent to the starting mobile phase to prevent peak distortion (strong solvent effect).
-
-
Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (> 1.5) | Interaction between amine (-NH2) and residual silanols on the column. | 1. Ensure pH is acidic (< 3.0) to suppress silanol ionization.2. Add 5-10 mM Triethylamine (TEA) as a silanol blocker (last resort). |
| Split Peaks | Sample solvent too strong (e.g., 100% MeCN injection). | Dilute sample in mobile phase (or weaker solvent) before injection. |
| Baseline Drift | UV absorbance of Formic Acid at low wavelengths. | Use Phosphoric Acid if detection is < 210 nm (non-MS compatible). Use Formic Acid for MS.[1][2] |
| Isomer Co-elution | Insufficient selectivity on C18. | Switch to Method B (Phenyl-Hexyl) and use Methanol instead of Acetonitrile. |
References
-
PubChem. (2025). 3-Bromo-5-chloro-2-fluoroaniline Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Sultan Qaboos University. (2013). High-performance liquid chromatography determination of anilines with fluorescent detection. Elsevier. Retrieved from [Link]
-
SIELC Technologies. (2025). Separation of Aniline on Newcrom R1 HPLC column. Retrieved from [Link]
Sources
Application Notes and Protocols: Selective C-Br vs. C-Cl Bond Activation in 5-Bromo-3-chloro-2-fluoroaniline
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Chemoselectivity in Aromatic Scaffolds
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the ability to functionalize complex molecular scaffolds with precision is paramount. Polyhalogenated aromatic compounds, such as 5-bromo-3-chloro-2-fluoroaniline, represent valuable and versatile building blocks. The distinct electronic and steric properties of each halogen atom offer a unique opportunity for sequential and site-selective modifications. This application note provides a detailed guide to the selective activation of the carbon-bromine (C-Br) bond over the more robust carbon-chlorine (C-Cl) bond in this compound, a substrate of growing interest in the synthesis of novel chemical entities.
The strategic placement of bromo, chloro, and fluoro substituents, in conjunction with an amino group, allows for a tiered approach to molecular elaboration. The inherent difference in bond dissociation energies between the C-Br (approximately 280 kJ/mol) and C-Cl (approximately 340 kJ/mol) bonds is the cornerstone of this selectivity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, can be finely tuned to exploit this energy gap, enabling the preferential cleavage of the weaker C-Br bond. This allows for the introduction of a diverse array of substituents at the C-5 position, while leaving the C-3 chloro and C-2 fluoro groups intact for subsequent transformations.
This guide will delve into the mechanistic underpinnings of this selectivity and provide field-tested protocols for achieving high-yielding and chemoselective C-Br functionalization of this compound.
Mechanistic Rationale: The Key to Selective C-Br Activation
The success of selective C-Br versus C-Cl bond activation in palladium-catalyzed cross-coupling reactions hinges on the oxidative addition step. This is often the rate-determining step in the catalytic cycle, where the palladium(0) catalyst inserts into the carbon-halogen bond.
The lower bond dissociation energy of the C-Br bond compared to the C-Cl bond translates to a lower activation energy for the oxidative addition at the C-Br position. By carefully controlling reaction parameters such as temperature, catalyst, and ligand choice, it is possible to create a kinetic window where the oxidative addition to the C-Br bond occurs readily, while the corresponding reaction at the C-Cl bond is significantly slower or does not occur at all.
Key Factors Influencing Selectivity:
-
Catalyst System: The choice of palladium precursor and, more critically, the phosphine ligand is paramount. Electron-rich and sterically bulky ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos), are known to facilitate the oxidative addition step, even with less reactive aryl chlorides. However, for selective C-Br activation, less electron-donating ligands or standard phosphines like triphenylphosphine (PPh₃) can often provide the desired selectivity by not being overly reactive towards the C-Cl bond.
-
Temperature: Lower reaction temperatures generally favor the activation of the more labile C-Br bond. By keeping the thermal energy of the system below the activation barrier for C-Cl cleavage, high selectivity can be achieved.
-
Base: The choice of base can also influence the catalytic cycle, although its primary role is in the transmetalation (Suzuki-Miyaura) or amine deprotonation (Buchwald-Hartwig) step.
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-Br Position
This protocol details the palladium-catalyzed Suzuki-Miyaura reaction for the formation of a C-C bond at the C-5 position of this compound, leaving the C-Cl bond intact.
Workflow for Selective Suzuki-Miyaura Coupling
Caption: Experimental workflow for selective Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.08 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane and Water (4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the boronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the 1,4-dioxane/water solvent mixture via syringe.
-
Degas the solution by bubbling the inert gas through it for 15-20 minutes.
-
In a separate vial, dissolve palladium(II) acetate and triphenylphosphine in a small amount of the degassed solvent mixture.
-
Add the catalyst solution to the reaction mixture under a positive pressure of the inert gas.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-3-chloro-2-fluoroaniline.
Causality Behind Experimental Choices:
-
Catalyst System: The use of Pd(OAc)₂ with PPh₃ is a classic and reliable system for Suzuki-Miyaura couplings. The moderate electron-donating ability of PPh₃ is sufficient to promote the oxidative addition at the C-Br bond without significantly activating the C-Cl bond at the recommended temperature.
-
Base and Solvent: The aqueous potassium carbonate in dioxane is a standard and effective base/solvent system for Suzuki-Miyaura reactions, facilitating the transmetalation step.
-
Temperature: The 80-90 °C temperature range provides enough thermal energy to drive the catalytic cycle for the C-Br bond activation while remaining below the typical temperatures required for C-Cl bond activation with this type of catalyst system.
Protocol 2: Selective Buchwald-Hartwig Amination at the C-Br Position
This protocol outlines the palladium-catalyzed Buchwald-Hartwig amination to form a C-N bond at the C-5 position of this compound.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-3-chloro-2-fluoroaniline
This guide is designed for researchers and process chemists optimizing the synthesis of 5-Bromo-3-chloro-2-fluoroaniline (CAS: 1517200-74-6). It prioritizes the Nitro-Reduction Route , identified in patent literature (e.g., US20210155625A1) as the most reliable method for securing the correct 3,5-substitution pattern, which is notoriously difficult to achieve via direct halogenation of the aniline.
Core Directive: Route Selection & Regiochemistry
The Critical Decision: Do not attempt direct bromination of 3-chloro-2-fluoroaniline if high isomeric purity is required.
-
Why? The amino group (
) is a powerful ortho/para director. In 3-chloro-2-fluoroaniline, the amino group directs incoming electrophiles primarily to the C4 (para) and C6 (ortho) positions. -
The Solution: Use 1-chloro-2-fluoro-3-nitrobenzene as the starting material.[1] The nitro group (
) acts as a meta director, while the fluorine atom ( ) directs para. These effects cooperatively target the C5 position, ensuring the correct regiochemistry before the amine is even formed.
Optimal Synthesis Workflow
Figure 1: The "Nitro-First" strategy ensures 100% regioselectivity for the C5-bromo position, avoiding the C4/C6 isomers common in direct aniline halogenation.
Module 1: Experimental Protocol & Troubleshooting
Step 1: Bromination of 1-Chloro-2-fluoro-3-nitrobenzene
Reagents: N-Bromosuccinimide (NBS), Concentrated Sulfuric Acid (
| Parameter | Specification | Technical Rationale |
| Stoichiometry | 1.0 equiv SM : 1.2 equiv NBS | Slight excess of NBS drives conversion; large excess causes over-bromination. |
| Solvent | Conc. | Acts as both solvent and catalyst, protonating NBS to generate the active bromonium species. |
| Temperature | 60–65°C | Activation energy threshold. Below 50°C, reaction stalls; above 75°C, degradation occurs. |
| Time | 4–6 Hours | Monitor by HPLC/TLC. Stop immediately upon consumption of SM. |
Q: My reaction mixture turned black and yield is low (<40%). What happened? A: This indicates charring/oxidation due to uncontrolled exotherm.
-
Fix: Add NBS portion-wise to the sulfuric acid solution at 25°C. Do not dump it all at once. Only heat to 65°C after the addition is complete and the initial exotherm has subsided.
Q: I see a spot with slightly different Rf (TLC) or RT (HPLC). Is it an isomer? A: It is likely the di-bromo impurity .
-
Fix: Check your NBS stoichiometry. If you used >1.2 equivalents, you risk brominating the C6 position. Recrystallize the crude nitro intermediate from Ethanol/Water or purify via silica column (Hexane/EtOAc) before the reduction step.
Step 2: Reduction of the Nitro Group
Reagents: Iron Powder (Fe), Acetic Acid (AcOH), Ethyl Acetate (EtOAc) for workup.[1]
| Parameter | Specification | Technical Rationale |
| Catalyst | Fe Powder (3–5 equiv) | High surface area iron is essential. "Reduced Iron" grade is preferred over filings. |
| Medium | Glacial AcOH | Mild acid prevents de-halogenation (loss of Br/Cl) which can occur with stronger acids (HCl). |
| Temperature | 0°C | Start cold to control the vigorous hydrogen evolution. |
| Workup | Filtration + Neutralization | Iron sludge must be removed completely to prevent emulsion during extraction. |
Q: I am losing the Bromine atom (de-bromination) during reduction. A: This is a common side reaction in metal/acid reductions, especially with highly substituted rings.
-
Fix: Switch from Fe/HCl to Fe/Acetic Acid or SnCl2/EtOH . The milder acidity of acetic acid preserves the Carbon-Bromine bond. Avoid catalytic hydrogenation (
) as it will rapidly strip the halogens.
Q: The workup is a nightmare; the iron sludge won't filter. A: Iron acetate forms a gelatinous cake.
-
Fix: Use a Celite pad for filtration. Wash the cake copiously with Ethyl Acetate. Alternatively, dilute the reaction mixture with water and adjust pH to ~8-9 with Sodium Carbonate (
) before filtering; this precipitates iron as granular oxides which filter more easily.
Module 2: Quality Control & Data Validation
Analytical Checkpoints
Use these criteria to validate your intermediate and final product.
| Compound | Key 1H NMR Signals (Approx. | Expected Appearance |
| Nitro Intermediate | Yellow/Orange Solid | |
| Final Aniline | Off-white/Beige Solid |
Troubleshooting Decision Tree
Figure 2: Systematic troubleshooting for yield optimization.
References
-
Patent Protocol (Primary Source)
-
Bromination Methodology
- Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. (2018). The Journal of Organic Chemistry, 83(2), 930–938. (Supporting the use of mild conditions for halo-anilines).
-
Source:
-
Iron Reduction Standards
- Reductive cleavage of the N-O bond. (Comprehensive Organic Synthesis). The use of Fe/AcOH is a standard method for preserving halogen substituents during nitro reduction.
-
Source:
Sources
- 1. US20210155625A1 - 2,3,4,5-TETRAHYDRO-1H-PYRIDO[4, 3-b]INDOLE INHIBITORS OF cGAS FOR TREATING AUTOINFLAMMATORY DISEASES - Google Patents [patents.google.com]
- 2. US5053542A - Catalytic bromination of 2-fluoroaniline - Google Patents [patents.google.com]
- 3. WO2019153002A1 - 2,3,4,5-tetrahydro-1h-pyrido[4, 3-b]indole inhibitors of cgas for treating autoinflammatory diseases - Google Patents [patents.google.com]
Technical Support Center: Optimizing Suzuki Coupling for Halogenated Anilines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with halogenated anilines—a class of substrates known for both their utility and unique challenges.
Halogenated anilines are critical building blocks in medicinal chemistry and materials science. However, their electron-rich nature and the coordinating ability of the free amine can complicate standard Suzuki-Miyaura protocols. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions for maximum yield and purity.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments. Each entry explains the underlying chemical principles and provides actionable solutions.
Q1: My reaction has stalled or shows very low conversion. What are the most likely causes?
A1: Low or no conversion in a Suzuki coupling with a halogenated aniline often points to one of three areas: catalyst inhibition, poor oxidative addition, or suboptimal base/solvent conditions.
-
Catalyst Inhibition by the Aniline: The lone pair on the aniline's nitrogen can coordinate to the palladium center, acting as a ligand and inhibiting its catalytic activity. This is particularly problematic with ortho-haloanilines where intramolecular coordination is highly favorable.
-
Solution: Employ bulky ligands. Ligands like SPhos, XPhos, or RuPhos have large steric profiles that create a "pocket" around the palladium center. This bulkiness disfavors the binding of the aniline nitrogen, keeping the catalyst active for the desired cross-coupling cycle.
-
-
Inefficient Oxidative Addition (Especially with Chloroanilines): The C-Cl bond is significantly stronger and less reactive than C-Br or C-I bonds, making the initial oxidative addition step the rate-limiting factor.[1]
-
Solution: Use a catalyst system specifically designed for aryl chlorides. This typically involves highly electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) which promote the oxidative addition of the less reactive C-Cl bond.[2] Increasing the reaction temperature can also provide the necessary activation energy.
-
-
Poor Reagent Solubility or Base Activity: The chosen base must be sufficiently strong to activate the boronic acid for transmetalation but also soluble enough in the reaction medium.[2] An inhomogeneous mixture can lead to poor reproducibility and low yields.
-
Solution: Screen different bases and solvent systems. A common starting point is an aqueous mixture of a polar aprotic solvent like 1,4-dioxane or DMF with a base such as K₂CO₃ or K₃PO₄.[3][4] The presence of water often helps to dissolve the inorganic base and facilitates the formation of the active borate species.[4]
-
Q2: I'm observing a significant amount of a dehalogenated aniline byproduct. How can I prevent this?
A2: Dehalogenation, where the halogen is replaced by a hydrogen, is a common side reaction that reduces the yield of your desired product.[5][6] It is typically caused by the formation of a palladium-hydride (Pd-H) species.[5]
-
Mechanism of Dehalogenation: Pd-H species can arise from reactions with trace water, alcohols (if used as a solvent), or even some amine bases.[4] This Pd-H species can then undergo reductive elimination with the aryl group on the palladium intermediate, yielding the unwanted dehalogenated product.[4]
-
Preventative Measures:
-
Scrupulous Anhydrous Conditions: While some water is often beneficial, excess water can promote dehalogenation. Ensure your solvent is dry and run the reaction under an inert atmosphere (Nitrogen or Argon).
-
Choice of Base: Avoid bases that can readily act as hydride donors. Strong, non-nucleophilic inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over organic amine bases or alkoxides if dehalogenation is an issue.
-
Use Boronate Esters: Pinacol boronate esters are often more stable than their corresponding boronic acids and can be less prone to side reactions, including protodeboronation (which can indirectly affect reaction stoichiometry and efficiency).[4]
-
Optimize Temperature and Time: High temperatures and prolonged reaction times can increase the likelihood of dehalogenation.[6] Monitor your reaction by TLC or LC-MS and stop it once the starting material is consumed.
-
Q3: My reaction is producing a lot of homo-coupled biaryl product from the boronic acid. What's going wrong?
A3: Homo-coupling of the boronic acid (or ester) to form a symmetrical biaryl (R-R from R-B(OH)₂) is another common side reaction. It is often promoted by the presence of oxygen or inefficient transmetalation.
-
Causes and Solutions:
-
Oxygen in the Reaction: Inadequately degassing the reaction mixture can lead to oxidative homo-coupling.
-
Solution: Thoroughly degas your solvent and reaction mixture before adding the palladium catalyst. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.
-
-
Slow Transmetalation: If the transmetalation step (transfer of the organic group from boron to palladium) is slow relative to other processes, side reactions can occur.
-
Solution: Ensure your base is effective. The base activates the boronic acid, making it more nucleophilic and ready for transmetalation.[7] Switching to a stronger base (e.g., from K₂CO₃ to K₃PO₄) or ensuring its solubility can accelerate this step.
-
-
Stoichiometry: Using a slight excess of the boronic acid partner (e.g., 1.1-1.2 equivalents) is common, but a large excess can sometimes favor homo-coupling.
-
Solution: Start with a stoichiometry of around 1.1 equivalents of the boronic acid. If homo-coupling is severe, try reducing it closer to 1.05 equivalents.
-
-
Frequently Asked Questions (FAQs)
This section covers broader questions about reaction components and strategy.
Q1: Which halogenated aniline should I use: chloro-, bromo-, or iodo-?
A1: The choice depends on a balance of reactivity, cost, and availability. The general order of reactivity for the oxidative addition step is I > Br > OTf >> Cl .[8]
-
Iodoanilines: Most reactive and couple under the mildest conditions. However, they are often more expensive and can be more prone to dehalogenation side reactions.[5]
-
Bromoanilines: Represent a good compromise. They are widely available, moderately reactive, and generally provide good results with modern catalyst systems.[9]
-
Chloroanilines: Least reactive but often the most cost-effective starting materials, making them ideal for large-scale synthesis.[1] They require more specialized, highly active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands) and often higher reaction temperatures to achieve good conversion.[1]
Q2: Boronic acid or boronate ester? Which is better for coupling with anilines?
A2: Both can be effective, but boronate esters, particularly pinacol esters (Bpin), offer several advantages.
-
Boronic Acids (R-B(OH)₂): Are often the default choice due to their commercial availability.[4] However, they can be prone to decomposition via protodeboronation, especially under harsh conditions, and can form cyclic trimers (boroxines).[4]
-
Boronate Esters (e.g., R-Bpin): Offer enhanced stability, which prevents degradation on storage and during the reaction.[4] This stability can lead to more consistent results and is particularly useful in complex molecule synthesis or when slow-reacting partners like chloroanilines are used. They are generally less susceptible to protodeboronation.[10]
Q3: How do I select the right catalyst and ligand?
A3: The catalyst system is crucial, especially for challenging substrates like anilines. Modern systems consist of a palladium precursor and a specialized ligand.
-
Palladium Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are common and effective precursors that are reduced in situ to the active Pd(0) catalyst. Pre-formed Pd(0) sources like Pd(PPh₃)₄ can also be used.
-
Ligand Selection: This is the most critical parameter. For electron-rich and potentially coordinating halogenated anilines, especially chlorides, the ligands of choice are bulky and electron-rich dialkylbiaryl phosphines.
| Ligand | Key Features & Typical Use Cases |
| SPhos | Highly active for a broad range of substrates, including aryl chlorides. Good general starting point. |
| XPhos | Very bulky ligand, often successful for highly hindered or deactivated substrates. |
| RuPhos | Excellent for heteroaromatic substrates and can be effective for electron-rich anilines. |
| PPh₃ | A traditional ligand, generally only effective for reactive partners like iodo- and bromoanilines. Often requires higher temperatures and catalyst loadings. |
A screening approach using pre-weighed catalyst/ligand kits is often the most efficient way to identify the optimal combination for a new substrate pair.[4]
Q4: What is the role of the base and which one should I choose?
A4: The base plays a critical role in the catalytic cycle by activating the boronic acid.[2] It reacts with the boronic acid to form a more nucleophilic boronate species, which then participates in the transmetalation step.[7]
| Base | Strength | Solubility Notes | Common Applications |
| K₃PO₄ | Strong | Moderately soluble in aqueous mixtures | Excellent general base, very effective for chloroanilines. |
| Cs₂CO₃ | Strong | High solubility in many organic solvents | Often used for difficult couplings; can be more expensive. |
| K₂CO₃ | Moderate | Good solubility in aqueous mixtures | A standard, cost-effective choice for bromo- and iodoanilines.[11] |
| KF | Weak | Used for substrates with base-sensitive functional groups.[2] |
The choice often depends on the reactivity of the halide and the presence of other functional groups. For difficult couplings like those involving chloroanilines, a stronger base like K₃PO₄ is typically required.[1]
Experimental Protocols & Visual Guides
General Protocol for a Screening Reaction (0.1 mmol scale)
This protocol provides a robust starting point for optimizing your reaction.
Materials:
-
Halogenated aniline (1.0 equiv, 0.1 mmol)
-
Boronic acid or ester (1.2 equiv, 0.12 mmol)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1 mol% Pd)
-
Ligand (e.g., SPhos, 2.2 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv, 0.2 mmol)
-
Solvent (e.g., 1,4-Dioxane/Water 5:1, 1.0 mL)
Procedure:
-
To a dry 2-dram vial equipped with a magnetic stir bar, add the halogenated aniline, boronic acid/ester, and base.
-
In a separate vial, prepare a stock solution of the catalyst by dissolving the palladium precursor and ligand in a small amount of the reaction solvent.
-
Add the main portion of the solvent (e.g., 0.9 mL) to the reaction vial containing the solids.
-
Seal the vial with a Teflon-lined cap.
-
Degas the mixture by bubbling argon or nitrogen through the suspension for 10-15 minutes.
-
Under a positive pressure of inert gas, add the required volume of the catalyst stock solution via syringe.
-
Place the vial in a preheated reaction block or oil bath set to the desired temperature (a good starting point is 80-100 °C).
-
Stir the reaction for the designated time (e.g., 2-24 hours), monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., EtOAc), and wash with water. Dry the organic layer, filter, and concentrate to obtain the crude product for analysis.
Visual Workflow: Troubleshooting Logic
This diagram outlines a systematic approach to diagnosing a failed or low-yielding reaction.
Caption: A decision tree for systematic troubleshooting.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle helps pinpoint where issues with halogenated anilines may arise.
Caption: Key steps and potential failure points in the cycle.
References
-
Optimizing Suzuki Coupling Reactions. CovaSyn.
-
Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews.
-
How to avoid dehalogenation side reactions in Suzuki coupling. BenchChem.
-
Suzuki Coupling. Organic Chemistry Portal.
-
Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. BenchChem.
-
The effect of various bases on the Suzuki coupling reaction. ResearchGate.
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
-
Suzuki cross-coupling reaction. YouTube.
-
During cross coupling reaction which part I should choose as aryl halide and which part as boronic ester part in Suzuki cross coupling reaction? ResearchGate.
-
Troubleshooting low yield in Suzuki coupling of chloropyrimidines. BenchChem.
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate.
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts.
-
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI.
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health.
-
The Suzuki Reaction. Chem 115 Myers.
-
Suzuki reaction. Wikipedia.
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
-
Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. Sigma-Aldrich.
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. youtube.com [youtube.com]
Technical Support Center: Navigating Coupling Reactions with 5-Bromo-3-chloro-2-fluoroaniline
Welcome to the technical support center dedicated to assisting you with the unique challenges presented by 5-Bromo-3-chloro-2-fluoroaniline in palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are looking to incorporate this versatile but challenging building block into their synthetic routes. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome the low reactivity of this substrate and achieve success in your coupling reactions.
Understanding the Challenge: The Electronic and Steric Profile of this compound
This compound is a valuable synthetic intermediate due to the strategic placement of its functional groups, offering multiple points for diversification.[1] However, its inherent electronic and steric properties make it a notoriously difficult substrate for many standard coupling reactions.
Key Factors Contributing to Low Reactivity:
-
Electron-Deficient Aromatic Ring: The cumulative inductive and resonance electron-withdrawing effects of the three halogen substituents (bromine, chlorine, and fluorine) significantly reduce the electron density of the aromatic ring. This deactivation makes the crucial oxidative addition step in the catalytic cycle of many coupling reactions energetically more demanding.
-
Steric Hindrance: The substituents on the aniline ring, particularly the fluorine atom ortho to the amino group and the adjacent chlorine atom, create significant steric bulk. This can hinder the approach of the palladium catalyst and the coupling partner, further slowing down the reaction rate.
-
Reduced Nucleophilicity of the Amino Group: The electron-withdrawing nature of the halogens also decreases the nucleophilicity of the aniline's amino group, which can be a complicating factor in reactions where it might participate, such as Buchwald-Hartwig amination if used as the amine partner (though it's typically the aryl halide).
The C-Br bond is the most reactive site for oxidative addition, followed by the C-Cl bond, with the C-F bond being the least reactive. This differential reactivity can be exploited for selective cross-coupling at the 5-position.[1]
Frequently Asked Questions (FAQs)
Q1: I am not seeing any product formation in my Suzuki-Miyaura coupling reaction with this compound. What are the most likely reasons?
A: The lack of product formation is a common issue with this substrate and is typically due to a stalled catalytic cycle, most often at the oxidative addition step. The electron-deficient nature of the aryl bromide makes this step sluggish. Here's what to consider:
-
Inadequate Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may not be active enough. You will likely need a more electron-rich and sterically bulky phosphine ligand to promote oxidative addition.
-
Incorrect Base Selection: The choice of base is critical. A base that is too weak may not effectively activate the boronic acid for transmetalation. Conversely, a base that is too strong could lead to decomposition of the starting material or catalyst.
-
Low Reaction Temperature: Due to the low reactivity of the substrate, higher temperatures are often required to overcome the activation energy barrier for oxidative addition.
Q2: I am observing significant amounts of starting material decomposition in my Buchwald-Hartwig amination. How can I mitigate this?
A: Decomposition often points to harsh reaction conditions or incompatibility of functional groups. For this compound, consider the following:
-
Base Strength: Strong bases like sodium tert-butoxide (NaOtBu), while often necessary for C-N bond formation, can promote side reactions with sensitive functional groups. Consider screening weaker inorganic bases like Cs₂CO₃ or K₃PO₄, although this may require a more active catalyst system.
-
Reaction Temperature and Time: Prolonged heating at high temperatures can lead to degradation. Monitor the reaction closely and aim for the lowest effective temperature and shortest possible reaction time.
-
Ligand Choice: Some ligands can promote side reactions. Screening different classes of ligands, such as biarylphosphines (e.g., XPhos, RuPhos) or N-heterocyclic carbenes (NHCs), can help identify a more selective catalyst system.
Q3: In my Sonogashira coupling, I am getting a lot of homocoupling of the alkyne (Glaser coupling). What is causing this and how can I prevent it?
A: Glaser homocoupling is a common side reaction in Sonogashira couplings, especially when the desired cross-coupling is slow. It is typically promoted by the copper(I) co-catalyst in the presence of oxygen. To minimize this:
-
Strictly Anaerobic Conditions: Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (argon or nitrogen) to prevent oxidation of the copper catalyst, which promotes homocoupling.
-
Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. Several modern catalyst systems can facilitate the coupling without the need for a copper co-catalyst, thereby eliminating the Glaser coupling pathway.[2][3]
-
Amine Base: The choice of amine base can influence the rate of homocoupling. Piperidine or triethylamine are commonly used, but screening other bases might be beneficial.
Troubleshooting Guides
Suzuki-Miyaura Coupling
If you are experiencing low yields or no reaction, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Recommended Starting Conditions for Suzuki-Miyaura Coupling:
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂ or a palladacycle precatalyst (e.g., XPhos-Pd-G3) | Precatalysts offer better stability and reproducibility. |
| Ligand | SPhos, XPhos, or RuPhos | Bulky, electron-rich ligands accelerate oxidative addition. |
| Base | K₃PO₄ or Cs₂CO₃ | Strong inorganic bases are effective for challenging substrates. |
| Solvent | Toluene/H₂O or Dioxane/H₂O (e.g., 10:1 ratio) | Biphasic systems are common and effective for Suzuki couplings. |
| Temperature | 80-110 °C | Higher temperatures are often necessary to drive the reaction. |
Experimental Protocol (Adapted from similar electron-deficient substrates):
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Add the palladium precatalyst (e.g., XPhos-Pd-G3, 1-5 mol%) and the ligand (if not using a precatalyst).
-
Add the degassed solvent system (e.g., toluene/water 10:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
For challenges in C-N bond formation, refer to this guide:
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Recommended Starting Conditions for Buchwald-Hartwig Amination:
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or a palladacycle precatalyst (e.g., RuPhos-Pd-G3) | Precatalysts provide a reliable source of the active Pd(0) species. |
| Ligand | RuPhos or BrettPhos | These ligands are highly effective for coupling with a wide range of amines.[4] |
| Base | NaOtBu or LHMDS | Strong, non-nucleophilic bases are often required for C-N coupling. |
| Solvent | Toluene or Dioxane | These are common and effective solvents for Buchwald-Hartwig reactions. |
| Temperature | 90-120 °C | Elevated temperatures are typically necessary. |
Experimental Protocol (General procedure for challenging aryl bromides):
-
In a glovebox, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., RuPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried reaction vessel.
-
Add a stir bar, this compound (1.0 equiv.), and the amine coupling partner (1.2 equiv.).
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Seal the vessel and heat with vigorous stirring at the desired temperature (e.g., 110 °C) for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature and quench the reaction by adding water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify by flash column chromatography.
Sonogashira Coupling
For issues with C(sp²)-C(sp) bond formation, consider the following:
Caption: Troubleshooting workflow for Sonogashira coupling.
Recommended Starting Conditions for Sonogashira Coupling:
| Parameter | Recommendation | Rationale |
| Palladium Source | PdCl₂(PPh₃)₂ | A classic and often effective catalyst for Sonogashira reactions. |
| Copper Co-catalyst | CuI (1-5 mol%) | Facilitates the transmetalation step. |
| Ligand | PPh₃ (if not using a pre-formed complex) | A standard ligand for Sonogashira couplings. |
| Base | Et₃N or DIPEA | Acts as both a base and a solvent in some cases. |
| Solvent | THF or DMF | Good solvents for dissolving the reactants and catalyst. |
| Temperature | Room temperature to 80 °C | Milder conditions are often possible compared to other couplings. |
Experimental Protocol (Classic Sonogashira conditions):
-
To a reaction vessel, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and the copper(I) iodide (1-5 mol%).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent (e.g., THF) and the amine base (e.g., triethylamine, 2-3 equiv.).
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise with stirring.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
References
- Current time information in Winnipeg, CA. (n.d.). Google.
-
Catalyst screening in Suzuki cross-coupling reactions a. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
-
RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]
-
Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl... (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021, December 16). MDPI. Retrieved February 3, 2026, from [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. Retrieved February 3, 2026, from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 3, 2026, from [Link]
- Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene. (n.d.). Google Patents.
- Method for preparing 2-bromo-5-fluoroaniline. (n.d.). Google Patents.
- Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene. (n.d.). Google Patents.
-
Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. (2015, February 4). Journal of the American Chemical Society. Retrieved February 3, 2026, from [Link]
-
Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. (n.d.). ChemRxiv. Retrieved February 3, 2026, from [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (n.d.). PMC. Retrieved February 3, 2026, from [Link]
-
Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. (2024, October 23). Journal of the American Chemical Society. Retrieved February 3, 2026, from [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. (n.d.). ePrints Soton - University of Southampton. Retrieved February 3, 2026, from [Link]
-
Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har. (2024, June 13). Who we serve. Retrieved February 3, 2026, from [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. (2021, February 10). RSC Advances. Retrieved February 3, 2026, from [Link]
-
3-Bromo-2-chloro-5-fluoroaniline. (n.d.). MySkinRecipes. Retrieved February 3, 2026, from [Link]
-
Photochemical Ni-Catalyzed Enabled C–O Coupling of Aryl Halides with Phenols. (2026, January 23). ACS Publications. Retrieved February 3, 2026, from [Link]
-
Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. (n.d.). UC Santa Barbara. Retrieved February 3, 2026, from [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. Retrieved February 3, 2026, from [Link]
-
A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]
-
(PDF) Latest Developments in Palladium and Nickel-Catalyzed Cross-Couplings for Aryl Chlorides: Suzuki-Miyaura and Buchwald-Hartwig Reactions. (2024, June 13). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024, September 16). NIH. Retrieved February 3, 2026, from [Link]
-
Process for preparing 3,5-difluoroaniline. (n.d.). PubChem. Retrieved February 3, 2026, from [Link]
-
Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. (n.d.). NIH. Retrieved February 3, 2026, from [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017, January 27). MDPI. Retrieved February 3, 2026, from [Link]
-
Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. (n.d.). Organic Chemistry Portal. Retrieved February 3, 2026, from [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. (2024, July 17). eScholarship.org. Retrieved February 3, 2026, from [Link]
Sources
- 1. This compound | 1517200-74-6 | Benchchem [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Reactivity of 5-Bromo-3-chloro-2-fluoroaniline: A Guide to Preventing Decomposition
Welcome to the technical support center for 5-Bromo-3-chloro-2-fluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for preventing the decomposition of this versatile but sensitive building block during chemical synthesis. By understanding the underlying chemical principles of its reactivity, you can optimize your reaction conditions to ensure high yields and purity.
Understanding the Molecule: A Balancing Act of Reactivity
This compound is a highly functionalized aromatic compound, and its reactivity is a complex interplay of the electronic and steric effects of its substituents. The amino group (-NH₂) is a strong activating group for electrophilic aromatic substitution, while the three halogen atoms (bromine, chlorine, and fluorine) are deactivating through their inductive electron-withdrawing effects.[1] This unique substitution pattern makes it a valuable intermediate, particularly in the synthesis of pharmaceuticals and agrochemicals.[1]
However, this intricate electronic balance also renders the molecule susceptible to decomposition and side reactions under certain conditions. The key to successfully utilizing this compound lies in carefully controlling the reaction environment.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is turning dark, and I'm seeing multiple spots on my TLC. What's happening?
A1: Darkening of the reaction mixture and the appearance of multiple TLC spots are classic indicators of decomposition. This can be caused by several factors, including:
-
High Temperatures: While heating is often necessary, excessive temperatures can promote side reactions such as dehalogenation or polymerization of the aniline.
-
Strong Bases: Strong bases can deprotonate the aniline, increasing its electron density and making it more susceptible to oxidation and other unwanted reactions. For some heterocyclic compounds, strong bases can even mediate decomposition, forming catalyst-deactivating anionic fragments.[2]
-
Presence of Oxygen: Anilines, in general, are prone to oxidation, which can be accelerated by heat, light, and the presence of metal catalysts. This often leads to the formation of colored impurities.
-
Incompatible Reagents: Certain reagents may not be compatible with the aniline functionality or the halogen substituents.
Q2: I'm trying to perform a Suzuki-Miyaura coupling, but I'm getting low yields of my desired product. What are the likely causes?
A2: Low yields in Suzuki-Miyaura couplings with this compound can stem from several issues:
-
Catalyst Deactivation: The aniline moiety can coordinate to the palladium catalyst, potentially leading to deactivation.
-
Incorrect Base Selection: The choice of base is critical. A base that is too strong can cause decomposition, while a base that is too weak may not facilitate the transmetalation step effectively.[3]
-
Competitive Dehalogenation: Under harsh conditions, reductive dehalogenation can compete with the desired cross-coupling reaction.[4] The reactivity order for palladium-catalyzed cross-coupling is generally I > Br > Cl, meaning the C-Br bond is the most likely to react.[5][6]
-
Steric Hindrance: The fluorine atom ortho to the amino group and the chlorine atom meta to the bromine can create steric hindrance around the reactive site, slowing down the oxidative addition step.[1]
Q3: Can I perform a nucleophilic aromatic substitution (SNAr) on this molecule?
A3: While possible, SNAr reactions with this compound are challenging. Nucleophilic aromatic substitution is generally favored by the presence of strong electron-withdrawing groups (like a nitro group) positioned ortho or para to the leaving group.[7][8] In this molecule, the halogens are deactivating, but the amino group is activating, which disfavors the formation of the negatively charged Meisenheimer complex intermediate required for SNAr.
Q4: How should I store this compound to ensure its stability?
A4: Proper storage is crucial for maintaining the integrity of this compound. It should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen).[9] This minimizes exposure to light, moisture, and oxygen, which can all contribute to its degradation over time.
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to troubleshooting common problems encountered when working with this compound.
Issue 1: Decomposition During Reaction
| Symptom | Potential Cause | Recommended Solution |
| Reaction mixture turns dark brown or black. | Oxidation of the aniline. | Degas all solvents and reagents thoroughly. Run the reaction under a strict inert atmosphere (argon or nitrogen). |
| Multiple unexpected spots on TLC/LC-MS. | High reaction temperature. | Reduce the reaction temperature. Consider running a temperature screen to find the optimal balance between reaction rate and stability. |
| Formation of dehalogenated byproducts. | Harsh reaction conditions (e.g., strong base, high temperature). | Use a milder base (e.g., K₂CO₃, Cs₂CO₃ instead of NaOtBu). Lower the reaction temperature.[10] |
| Low mass balance. | General decomposition. | Re-evaluate the compatibility of all reagents and solvents with the substrate. Consider protecting the aniline nitrogen. |
Issue 2: Poor Yield in Palladium-Catalyzed Cross-Coupling Reactions
| Symptom | Potential Cause | Recommended Solution |
| Incomplete conversion of starting material. | Catalyst inhibition/deactivation by the aniline. | Use a higher catalyst loading. Consider using a ligand that is less susceptible to displacement, or a pre-catalyst designed for electron-rich substrates. |
| Reaction stalls. | Inefficient transmetalation. | Optimize the base and solvent system. A biphasic system or the addition of a phase-transfer catalyst can sometimes be beneficial. |
| Formation of homocoupled boronic acid/ester byproduct. | Slow oxidative addition. | Increase the temperature cautiously. Ensure the palladium catalyst is in the active Pd(0) state. |
Experimental Protocols: Best Practices
Here are some recommended starting protocols for common reactions involving this compound, designed to minimize decomposition.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific boronic acids or esters.
Step-by-Step Methodology:
-
To a dry reaction vessel, add this compound (1.0 eq), the boronic acid or ester (1.2 eq), and a suitable palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).
-
Purge the vessel with an inert gas (argon or nitrogen) for at least 15 minutes.
-
Add a degassed solvent system, such as a mixture of DME and water (4:1).[10]
-
Add a degassed aqueous solution of a mild base, such as K₂CO₃ (2.0 eq).[10]
-
Heat the reaction mixture to a moderate temperature (e.g., 80-90 °C) and monitor the progress by TLC or LC-MS.[10]
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general framework for the amination of this compound.
Step-by-Step Methodology:
-
In a glovebox or under a strict inert atmosphere, add this compound (1.0 eq), the amine coupling partner (1.2 eq), a suitable palladium pre-catalyst, and a phosphine ligand to a dry reaction vessel.
-
Add a suitable anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Add a suitable base (e.g., NaOtBu or K₃PO₄). The choice of base is critical and should be carefully considered based on the pKa of the amine.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, quench carefully with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
Visualizing Reaction Pathways and Troubleshooting
Decomposition Pathways
Caption: Potential decomposition pathways for this compound.
Troubleshooting Workflow for a Failed Suzuki-Miyaura Coupling
Caption: A logical workflow for troubleshooting low yields in Suzuki-Miyaura coupling reactions.
By carefully considering the factors outlined in this guide, researchers can effectively mitigate the decomposition of this compound and achieve successful outcomes in their synthetic endeavors.
References
Sources
- 1. This compound | 1517200-74-6 | Benchchem [benchchem.com]
- 2. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing solvent systems for reactions with 5-Bromo-3-chloro-2-fluoroaniline
Welcome to the technical support center for 5-Bromo-3-chloro-2-fluoroaniline. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile, polyhalogenated building block. The unique electronic and steric properties of this molecule present specific challenges and opportunities in reaction optimization. This document provides in-depth, field-tested insights in a direct question-and-answer format to help you navigate these complexities, particularly concerning the critical choice of solvent systems.
Section 1: Fundamentals of Solvent Selection
This section addresses the foundational principles governing the interaction between this compound and various solvent environments. Understanding these core concepts is the first step toward rational reaction design.
FAQ 1: What are the key physicochemical properties of this compound that I should consider when selecting a solvent?
The primary considerations are solubility and the molecule's inherent reactivity profile. This compound is a crystalline solid with a molecular weight of 224.46 g/mol .[1] Its structure, featuring three halogen atoms and an amino group, results in moderate polarity.
-
Solubility: The compound is generally poorly soluble in water but shows good solubility in a range of common organic solvents.[2] Precise solubility is a function of solvent polarity and the potential for hydrogen bonding. A preliminary solubility test is always recommended before committing to a large-scale reaction.
-
Reactivity Profile: The aromatic ring is significantly electron-deficient. This is due to the strong inductive electron-withdrawing effects of the fluorine, chlorine, and bromine atoms, which overpower the activating, mesomeric effect of the amino group.[3] This electronic nature dictates its suitability for specific reaction classes and informs the choice of an appropriate solvent to facilitate the desired transformation.
Table 1: Estimated Solubility of this compound in Common Organic Solvents at Room Temperature
| Solvent | Dielectric Constant (ε) | General Solubility | Rationale & Comments |
| Toluene | 2.4 | Moderate | A nonpolar solvent, suitable for creating a non-coordinating environment, especially for organometallic catalysis. |
| Tetrahydrofuran (THF) | 7.6 | Good | A polar aprotic ether that can solvate cations, beneficial in reactions involving organometallic intermediates. |
| Dichloromethane (DCM) | 9.1 | Good | A versatile, non-coordinating polar aprotic solvent. Often used for reactions at or below room temperature.[3] |
| Acetonitrile (MeCN) | 37.5 | Good | A polar aprotic solvent capable of coordinating to metal centers, which can influence catalytic activity.[3] |
| N,N-Dimethylformamide (DMF) | 36.7 | Excellent | A highly polar aprotic solvent, excellent for dissolving polar reagents and stabilizing charged intermediates. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Excellent | A highly polar aprotic solvent with a high boiling point, ideal for SNAr reactions requiring elevated temperatures. |
| 1,4-Dioxane | 2.2 | Good | A nonpolar ether, often used in palladium-catalyzed cross-coupling reactions at higher temperatures. |
Note: This data is estimated based on the compound's structure and general principles of solubility for similar polyhalogenated aromatics. Experimental verification is crucial.
FAQ 2: How do the electronic properties of this aniline affect its reactivity and what does this imply for solvent selection?
The electron-deficient nature of the aromatic ring is the most critical factor. The three halogen substituents strongly withdraw electron density, making the ring susceptible to nucleophilic attack and facilitating oxidative addition in palladium-catalyzed cycles.[3]
-
For Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig): The key step is the oxidative addition of the palladium(0) catalyst into a carbon-halogen bond.[3] The C-Br bond is the most labile and will react preferentially. Solvents for these reactions (e.g., toluene, dioxane, THF) are typically chosen to balance reagent solubility with minimal interference in the catalytic cycle.
-
For Nucleophilic Aromatic Substitution (SNAr): The electron-deficient ring is primed for SNAr. This reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.[4] Highly polar aprotic solvents like DMSO, DMF, and NMP are essential as they effectively stabilize this charged intermediate, thereby lowering the activation energy and accelerating the reaction.[5]
FAQ 3: What is a logical workflow for selecting an optimal solvent system?
A systematic approach is superior to random screening. The following workflow provides a rational decision-making process for solvent selection.
Caption: A logical workflow for systematic solvent selection.
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
These reactions are paramount for building molecular complexity. However, their sensitivity to reaction parameters, especially the solvent, often leads to troubleshooting challenges.
FAQ 4: I'm attempting a Suzuki-Miyaura coupling at the bromine position and seeing low conversion. Could the solvent be the problem?
Yes, the solvent is a critical parameter. Low conversion in a Suzuki-Miyaura reaction is frequently traced back to an inappropriate solvent system that affects solubility, base efficacy, or catalyst stability.[6][7]
-
Issue 1: Poor Solubility: If your boronic acid or base is not fully dissolved, the reaction will be heterogeneous and slow. While toluene is a common choice, a mixture of toluene with a more polar co-solvent like ethanol or the use of THF or 1,4-dioxane can improve solubility.
-
Issue 2: Catalyst Deactivation: The choice of solvent can influence the stability and activity of the palladium catalyst. In some cases, coordinating solvents like acetonitrile can bind to the metal center and inhibit catalysis. Non-coordinating solvents like toluene or 1,4-dioxane are often a safer starting point.
-
Issue 3: Ineffective Transmetalation: The transmetalation step, where the organic group is transferred from boron to palladium, is often promoted by the base. The effectiveness of the base is highly dependent on the solvent.[6] For instance, aqueous bases (e.g., K₂CO₃ in water) require a solvent system that can facilitate phase transfer, such as toluene or a THF/water mixture.
Table 2: Recommended Starting Solvent/Base Combinations for Suzuki-Miyaura Coupling
| Solvent System | Base | Temperature Range | Comments |
| 1,4-Dioxane / H₂O (4:1) | K₂CO₃ or Cs₂CO₃ | 80-100 °C | A robust, general-purpose system for a wide range of boronic acids. |
| Toluene / EtOH / H₂O (4:1:1) | Na₂CO₃ | 80-110 °C | The ethanol co-solvent aids in the solubility of polar reagents. |
| THF / H₂O (3:1) | K₃PO₄ | 60-70 °C | A milder system, useful for thermally sensitive substrates. |
| DMF | K₂CO₃ | 90-120 °C | Use with caution; can lead to catalyst decomposition at high temperatures but excellent for solubility. |
FAQ 5: I'm observing significant hydrodehalogenation (replacement of Br with H) as a side product. How can I use the solvent to mitigate this?
Hydrodehalogenation is a common side reaction, often stemming from a competitive pathway where an intermediate palladium-hydride species is formed. This can be exacerbated by certain solvents and reaction conditions.
-
Protic Solvents: The presence of protic sources (water, alcohols) can sometimes promote this side reaction. While necessary for many base systems, using the minimum required amount of the protic co-solvent is advisable. Ensure your aprotic solvents (toluene, dioxane) are anhydrous if using an anhydrous base system.
-
Solvent as a Hydride Source: Some solvents, particularly ethers like THF at elevated temperatures, can degrade and act as a hydride source. If hydrodehalogenation is severe in THF, switching to a more robust solvent like 1,4-dioxane or toluene may be beneficial.
FAQ 6: What are the recommended starting solvent systems for a Buchwald-Hartwig amination with this substrate?
For Buchwald-Hartwig amination, the solvent must solubilize the aniline, the aryl halide, the amine coupling partner, and the base, while facilitating the catalytic cycle.[8][9]
-
Primary Choices: Toluene and 1,4-dioxane are the most common and reliable starting points.[10] They are relatively non-coordinating and perform well across a wide range of temperatures (typically 80-110 °C).[11]
-
Alternative Solvents: Ethereal solvents like THF or CPME (cyclopentyl methyl ether) can also be effective, sometimes allowing for lower reaction temperatures. For particularly challenging couplings or poorly soluble substrates, polar aprotic solvents like DMF can be used, but require careful temperature control to avoid catalyst decomposition. A mixture of acetonitrile and toluene (MeCN/PhMe) has also been reported as effective in certain systems.[12]
Caption: A decision tree for troubleshooting Buchwald-Hartwig amination.
Section 3: Optimizing Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of this compound makes it an excellent substrate for SNAr, a powerful method for C-O, C-N, and C-S bond formation.
FAQ 7: Why are polar aprotic solvents like DMSO or DMF essential for SNAr reactions with this substrate?
The mechanism of SNAr is a two-step addition-elimination process.[4][13] The first, and often rate-determining, step is the attack of the nucleophile on the aromatic ring to form a resonance-stabilized anionic intermediate called a Meisenheimer complex.
Polar aprotic solvents are crucial for two reasons:
-
Stabilization of the Intermediate: Solvents like DMSO and DMF have large dipole moments and effectively solvate cations, leaving the anionic nucleophile "bare" and more reactive. Crucially, they also stabilize the delocalized negative charge of the Meisenheimer complex, lowering the transition state energy and accelerating the reaction.[5]
-
High Boiling Points: SNAr reactions often require significant thermal energy to overcome the activation barrier associated with disrupting the ring's aromaticity. The high boiling points of DMSO (189 °C) and DMF (153 °C) allow for these elevated reaction temperatures to be reached.
Section 4: Experimental Protocols
The following protocols provide a starting point for the rational optimization of your reactions. Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: General Procedure for Suzuki-Miyaura Coupling Solvent Screening
This protocol is designed to efficiently screen four solvent systems for the coupling of this compound with a generic arylboronic acid.
-
Preparation: To four separate microwave vials equipped with stir bars, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the palladium catalyst system (e.g., Pd(PPh₃)₄, 5 mol%).
-
Base and Solvent Addition:
-
Vial 1: Add K₂CO₃ (2.5 eq) followed by a 4:1 mixture of 1,4-Dioxane:H₂O.
-
Vial 2: Add Na₂CO₃ (2.5 eq) followed by a 4:1:1 mixture of Toluene:EtOH:H₂O.
-
Vial 3: Add K₃PO₄ (3.0 eq) followed by a 3:1 mixture of THF:H₂O.
-
Vial 4: Add Cs₂CO₃ (2.5 eq) followed by anhydrous 1,4-Dioxane.
-
-
Reaction Execution: Seal the vials and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. Place the vials in a heating block or oil bath set to 90 °C.
-
Monitoring: After 2 hours, carefully take a small aliquot from each reaction mixture. Quench with water, extract with ethyl acetate, and analyze by TLC or LC-MS to determine the extent of conversion.
-
Analysis: Compare the conversion rates and impurity profiles across the four systems to identify the most promising solvent/base combination for further optimization.
Protocol 2: Troubleshooting a Low-Yield Buchwald-Hartwig Amination
This protocol outlines steps to take when an initial Buchwald-Hartwig amination reaction provides a low yield.
-
Initial Reaction Review: Analyze the results of your initial reaction (e.g., Toluene, Pd₂(dba)₃, XPhos, NaOtBu at 100 °C). Confirm the identity of the main side products (e.g., hydrodehalogenated starting material, decomposed material) via LC-MS or GC-MS.[3]
-
Step 1: Verify Reagent Quality: Ensure all reagents are pure and solvents are anhydrous. Old or wet solvents are a common cause of low yields.[14]
-
Step 2: Solvent Change: Prepare two new reactions under an inert atmosphere.
-
Reaction A: Replicate the original conditions to ensure reproducibility.
-
Reaction B: Substitute the solvent. If the original solvent was toluene, switch to 1,4-dioxane, which has a similar polarity but different coordinating properties and a slightly higher boiling point.
-
-
Step 3: Base and Solvent Modification: If the solvent change in Step 2 shows no improvement, consider the base. Strong bases like NaOtBu or LHMDS can sometimes be too aggressive. Consider switching to a weaker base like K₃PO₄ or Cs₂CO₃. This will likely require a switch to a more polar solvent system to aid solubility and activity (e.g., 1,4-Dioxane or DMF).
-
Analysis and Iteration: Monitor each reaction by TLC or LC-MS. A successful troubleshooting path will show an increase in product formation relative to side products. This iterative process of logical parameter adjustment is key to optimization.
References
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-2-fluoroaniline. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-5-chloro-2-fluorobenzenamine. Retrieved from [Link]
-
Elsevier. (2018). Solvent effects in the aza-Michael addition of anilines. Comptes Rendus Chimie. Retrieved from [Link]
-
YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
NPTEL. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Reddit. (2024). What are some common causes of low reaction yields?. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Suzuki cross-coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (2009). Solvent effects on stereoselectivity: more than just an environment. Retrieved from [Link]
-
ChemRxiv. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
ACS Publications. (2018). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry. Retrieved from [Link]
-
Scientific Research Publishing. (2013). Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved from [Link]
-
ScienceDirect. (2018). Solvent effects in the aza-Michael addition of anilines. Retrieved from [Link]
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
-
ACS Publications. (2023). When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. Journal of Chemical Information and Modeling. Retrieved from [Link]
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- 14. reddit.com [reddit.com]
Technical Support Center: Scaling Up the Purification of 5-Bromo-3-chloro-2-fluoroaniline
Answering the user's request.
Welcome to the dedicated technical support guide for navigating the challenges of purifying 5-Bromo-3-chloro-2-fluoroaniline, a critical intermediate in the synthesis of advanced pharmaceuticals and agrochemicals.[1] Scaling up purification from the benchtop to pilot or production scale introduces complexities that can impact yield, purity, and process efficiency. This guide is structured to provide direct, actionable solutions to common issues encountered by researchers and process chemists.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound?
A: The impurity profile is highly dependent on the synthetic route. Common impurities include unreacted starting materials like 3-chloro-2-fluoroaniline, regioisomers formed during bromination (e.g., 4-bromo-3-chloro-2-fluoroaniline), and potential di-brominated by-products.[2][3] The use of reagents like N-Bromosuccinimide (NBS) can help control regioselectivity, but side products are still possible.[2][4]
Q2: What are the primary lab-scale purification methods for this compound?
A: At the laboratory scale, the most common and effective methods are column chromatography on silica gel and recrystallization from a suitable solvent system.[2] These methods are excellent for achieving high purity on a small scale.
Q3: Why is scaling up my lab-scale column chromatography protocol often impractical?
A: Direct scaling of traditional gravity column chromatography is generally not viable for multi-kilogram batches due to several factors: prohibitive solvent consumption, high cost of silica gel, long processing times, and difficulties in handling large volumes of materials, which collectively make the process economically and logistically challenging.[3]
Q4: For large-scale production, what are the most effective purification strategies?
A: Crystallization is one of the most economical and effective methods for purifying solid compounds at a large scale.[3] If the product is a liquid or a low-melting solid, vacuum distillation can also be an option, though this compound is typically a solid at room temperature.[3][5]
Q5: What are the most critical safety precautions when handling this compound and similar halogenated anilines?
A: Halogenated anilines are classified as hazardous substances. They are often harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation, as well as respiratory irritation.[6] Always handle the compound in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves, eye protection (goggles and face shield), and a lab coat.[6][7] Avoid creating dust. Consult the Safety Data Sheet (SDS) for detailed handling and emergency procedures.
Troubleshooting and In-Depth Guides
This section addresses specific, complex problems that arise during the scale-up process, providing explanations and step-by-step solutions.
Problem 1: Persistent Low Purity After Initial Aqueous Work-up
Question: My crude product purity is consistently below 85% after extraction and solvent removal. What factors should I investigate?
Answer: Low purity post-work-up points to issues in either the reaction itself or the isolation procedure. The key is to systematically identify the source of impurities.
Causality & Solution:
-
Incomplete Reaction or Side Reactions: The activating amino group, despite being somewhat deactivated by the halogens, can lead to undesired side reactions if conditions are not precisely controlled.[2]
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to ensure the starting material is fully consumed.[2][8] Consider using a protecting group strategy, such as acetylation of the aniline, to moderate reactivity and improve selectivity before bromination.[3]
-
-
Inefficient Extraction: this compound, being an amine, has a basic nitrogen atom. Its solubility in the organic and aqueous phases is pH-dependent.
-
Solution: During the aqueous work-up, ensure the pH of the aqueous layer is basic (pH > 8) to keep the aniline in its free base form, maximizing its partitioning into the organic solvent (e.g., ethyl acetate, dichloromethane). Conversely, acidic impurities can be removed by washing the organic layer with a mild aqueous base like sodium bicarbonate solution.
-
-
Residual Reagents: Reagents from the bromination step, such as NBS and its succinimide by-product, can contaminate the crude product.
-
Solution: Incorporate specific washing steps to remove these. A wash with an aqueous solution of sodium thiosulfate or sodium bisulfite can remove unreacted bromine or NBS. The succinimide by-product is water-soluble and should be removed during standard water washes.
-
Problem 2: Recrystallization Failure: Oiling Out, Poor Yield, or No Crystals
Question: I am attempting a large-scale recrystallization, but the compound either oils out, fails to crystallize upon cooling, or my recovery is very low. How can I optimize this critical step?
Answer: Recrystallization is a powerful technique but requires careful solvent selection and execution, especially at scale.[3][9] The goal is to find a solvent that dissolves the compound well when hot but poorly when cold, while impurities remain soluble at all temperatures.[9]
Workflow for Optimizing Recrystallization:
Caption: Troubleshooting workflow for failed recrystallization.
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: Test solubility in a range of solvents (e.g., isopropanol, ethanol, heptane, toluene, ethyl acetate) on a small scale. A good single solvent will fully dissolve the crude material when hot but allow significant precipitation upon cooling. If a single solvent is not ideal, a two-solvent system (one in which the compound is soluble, one in which it is not) is an excellent alternative.[10]
-
Dissolution: In the main vessel, add the chosen hot solvent to the crude material with stirring until it is fully dissolved. Use the minimum amount of hot solvent necessary to achieve a saturated solution.[10]
-
Decolorization (If Necessary): If the solution is highly colored, it may indicate oxidative impurities. Add a small amount (1-2% w/w) of activated charcoal and heat the solution for a few minutes.[10] Perform a hot filtration through a pad of filter aid (like Celite®) to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed. Slow cooling is crucial for forming large, pure crystals.[9] Rapid cooling can trap impurities.
-
Isolation: Once crystallization is complete (the mother liquor has reached room temperature or has been further cooled in an ice bath), collect the crystals by filtration. Wash the filter cake with a small amount of cold solvent to remove residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Table 1: Suggested Recrystallization Solvent Systems
| Solvent System Type | Solvents | Rationale |
| Single Solvent | Isopropanol, Ethanol | Good balance of polarity; often provides good solubility differential. |
| Single Solvent | Heptane or Hexane | Good for less polar impurities; compound may have lower solubility. |
| Two-Solvent | Dichloromethane / Heptane | Dissolve in minimal hot DCM, then add hot Heptane dropwise until turbidity persists.[10] |
| Two-Solvent | Toluene / Heptane | A higher-boiling point system suitable for large-scale operations. |
Problem 3: Product Streaking and Poor Separation in Scaled-Up Chromatography
Question: We are using flash chromatography for a 1 kg batch, but the product is streaking badly on the silica column, leading to poor separation and mixed fractions. What is causing this?
Answer: The basic amine functionality of this compound strongly interacts with the acidic silanol groups on the surface of silica gel. This acid-base interaction causes the characteristic "streaking" or tailing, which severely compromises separation efficiency.[11]
Causality & Solution:
-
Acid-Base Interaction: The lone pair of electrons on the aniline's nitrogen atom binds tightly to the acidic protons of the silica gel surface.
-
Solution: Neutralize the acidic sites by adding a small amount of a basic modifier to the mobile phase. A common and effective strategy is to add 0.1-1% triethylamine (TEA) or a few drops of aqueous ammonia to the eluent mixture (e.g., Hexane/Ethyl Acetate).[11] This competing base will occupy the acidic sites on the silica, allowing your product to elute as a sharp, well-defined band.
-
Workflow for Selecting a Purification Strategy:
Caption: Decision workflow for purification strategy.
Step-by-Step Protocol: Scaled-Up Flash Chromatography
-
Column Selection: Choose a pre-packed flash column with a capacity appropriate for your batch size (e.g., for 1 kg of crude material, you might start with a 5-10 kg silica column, depending on impurity levels).
-
Mobile Phase Preparation: Prepare your eluent system (e.g., a gradient of Ethyl Acetate in Hexane). Crucially, add 0.5% v/v triethylamine to both solvents to prevent streaking.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the column. This often provides a sharper separation.
-
Elution: Run the gradient, collecting fractions. Monitor the elution using TLC or an in-line UV detector.
-
Fraction Analysis: Analyze the collected fractions by TLC or GC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. The presence of triethylamine may require co-evaporation with a solvent like toluene to fully remove it.
Summary of Key Data
Table 2: Troubleshooting Guide at a Glance
| Issue | Probable Cause | Recommended Solution |
| Low Crude Purity | Incomplete reaction; side-products | Monitor reaction to completion; consider protecting group strategy. |
| Recrystallization Failure | Poor solvent choice; cooling too fast | Perform systematic solvent screen; ensure slow, controlled cooling. |
| Product "Oiling Out" | Solution is supersaturated; melting point below solvent B.P. | Re-heat, add more solvent, and cool slower. |
| Chromatography Streaking | Acid-base interaction between amine and silica | Add 0.1-1% triethylamine or ammonia to the mobile phase. |
| Product Discoloration | Air oxidation of the aniline | Handle under an inert atmosphere; consider activated charcoal treatment. |
References
- Google Patents. (n.d.). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.
-
MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. YouTube. Retrieved from [Link]
-
Wiley Online Library. (2023). Evaluation of restricted access media for the purification of cell culture-derived Orf viruses. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 3-Bromo-2-chloro-5-fluoroaniline. Retrieved from [Link]
- Google Patents. (n.d.). EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines.
-
YouTube. (2022). How to purify Amine? Retrieved from [Link]
- Google Patents. (n.d.). CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline.
-
ResearchGate. (2010). 4-Bromo-2-chloroaniline. Retrieved from [Link]
-
ResearchGate. (2014). Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution. Retrieved from [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
-
EPA. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]
-
MDPI. (2024). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives.... Retrieved from [Link]
-
University of Rochester. (n.d.). Workup: Amines. Retrieved from [Link]
-
Scribd. (n.d.). Recrystallization. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Purification of primary amines using Schiff base immobilization. Retrieved from [Link]
-
ACS Publications. (2024). Highly Regioselective Hydroaminomethylation for Amine Synthesis.... Retrieved from [Link]
-
ResearchGate. (2020). Automation and optimization of the sample preparation of aromatic amines.... Retrieved from [Link]
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- 5. 3-BROMO-5-CHLORO-2-FLUOROANILINE | 1269232-95-2 [chemicalbook.com]
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- 8. CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents [patents.google.com]
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- 10. youtube.com [youtube.com]
- 11. biotage.com [biotage.com]
Improving the solubility of 5-Bromo-3-chloro-2-fluoroaniline for reactions
Answering your request, here is a technical support center with troubleshooting guides and FAQs on the topic of .
Technical Support Center: 5-Bromo-3-chloro-2-fluoroaniline
Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals to address common challenges associated with the solubility of this versatile synthetic intermediate. Due to its complex halogenated structure, achieving sufficient solubility for homogenous reaction conditions can be a significant hurdle. This guide provides field-proven insights, troubleshooting workflows, and detailed protocols to help you succeed in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a substituted aniline with significant halogenation. Its molecular structure, featuring a bromine, a chlorine, and a fluorine atom on the benzene ring, results in a molecule with moderate polarity but low aqueous solubility.[1] Its calculated XLogP3 value of 2.7 indicates a preference for lipophilic or organic environments over aqueous ones.[2] It is typically a solid at room temperature, and its crystal lattice energy must be overcome for dissolution to occur.[3]
Q2: Why is this compound often poorly soluble in common solvents?
The poor solubility arises from a combination of factors. The three electron-withdrawing halogen atoms significantly influence the electronic properties of the aromatic ring.[4] While the amine (-NH₂) group can participate in hydrogen bonding, the overall molecule is large and has significant nonpolar character from the aromatic ring.[5] This dual nature means it may not be perfectly suited for either highly polar or purely nonpolar solvents, often requiring a specific type of solvent or a mixture to achieve effective dissolution.
Q3: What solvents should I try first to dissolve this compound?
Based on its structure and common applications in synthesis, polar aprotic solvents are generally the best starting point. Solvents such as N,N-Dimethylformamide (DMF) , Dimethyl sulfoxide (DMSO) , Acetonitrile (ACN) , and Dichloromethane (DCM) are frequently employed for reactions involving halogenated anilines.[4][6][7] For instance, a related precursor, 3-chloro-2-fluoroaniline, is dissolved in DMF for subsequent bromination reactions.[4]
Q4: How does temperature affect the solubility of this compound?
Increasing the temperature is a highly effective method for increasing both the rate of dissolution and the overall solubility of a solid solute.[8] Heating the solvent provides the necessary energy to overcome the intermolecular forces within the solid's crystal lattice. However, it is crucial to consider the thermal stability of this compound and the temperature constraints of your planned reaction, as excessive heat can lead to decomposition or unwanted side reactions.[9] Many synthetic procedures involving similar compounds are conducted at specific temperatures, sometimes ranging from -10°C to 60°C, to ensure selectivity and yield.[4]
Q5: Is using a co-solvent system a viable strategy?
Absolutely. Co-solvency is a powerful and widely used technique to enhance the solubility of poorly soluble compounds.[10][11] This involves using a mixture of two or more miscible solvents. For example, if your reaction can tolerate it, adding a small amount of a strong solvent like DMF or DMSO to a less effective solvent (like toluene or THF) can significantly boost solubility. This approach is particularly useful for transitioning from an organic medium to a semi-aqueous one, for example, by first dissolving the compound in a minimal amount of DMF and then diluting it with an aqueous buffer.[12]
Troubleshooting Guide: My Compound Won't Dissolve
Encountering solubility issues is a common roadblock. This guide provides a logical workflow to systematically address and resolve the problem.
Solubility Troubleshooting Workflow
Below is a visual workflow to guide your troubleshooting process. Start with solvent selection and proceed through the steps as needed.
Caption: Troubleshooting workflow for solubility issues.
Step 1: Systematic Solvent Selection
The principle of "like dissolves like" is your primary guide. This compound has both polar and non-polar characteristics. The table below provides a starting point for solvent screening.
| Solvent Class | Examples | Rationale & Use Case |
| Polar Aprotic | DMF, DMSO, Acetonitrile (ACN), THF | Recommended starting point. These solvents can interact with the polar amine group and solubilize the aromatic ring without interfering with reactions that are sensitive to acidic protons.[4][7] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good for dissolving moderately polar organic compounds. Often used in halogenation and coupling reactions at controlled temperatures.[4][13] |
| Aromatic | Toluene, Xylene | May be effective, especially at elevated temperatures. Often used in reactions that require higher boiling points. Solubility may be limited at room temperature. |
| Ethers | Diethyl Ether, 1,4-Dioxane | Lower polarity than THF. May require heating. Use with caution due to high volatility and peroxide formation. |
| Polar Protic | Ethanol, Methanol, Acetic Acid | Can hydrogen bond with the aniline. Acetic acid is often used as a solvent for bromination reactions.[14] However, these solvents can participate in or interfere with certain reactions. |
| Non-Polar | Hexanes, Cyclohexane | Generally poor solvents for this compound when used alone. Often used as an anti-solvent for crystallization or as part of a co-solvent system for chromatography.[4] |
Step 2: Employ Physical Methods to Enhance Dissolution
If your initial solvent choice is not effective at room temperature, physical methods can help.
-
Heating: Gently warm the mixture while stirring.[8] Use a water bath or oil bath for controlled heating. Always check the boiling point of your solvent and the thermal stability of your compound.
-
Sonication: Place the flask in an ultrasonic bath. The high-frequency sound waves create cavitation bubbles that agitate the solution at a microscopic level, helping to break apart the solid particles.
-
Increase Surface Area: If you start with large crystals, grinding the material into a fine powder with a mortar and pestle will increase the surface area available for the solvent to interact with, speeding up dissolution.[8]
Step 3: Implement Chemical Strategies
When physical methods are insufficient, chemical modifications can be employed.
-
Co-Solvency: As detailed in the FAQs, introduce a small percentage of a very strong solvent (e.g., 5-10% DMF or DMSO) into your primary solvent.[10] This can dramatically improve solubility without significantly altering the overall properties of the reaction medium.
-
pH Adjustment: The aniline functional group is basic and can be protonated by an acid to form an ammonium salt.[5] These salts are typically much more soluble in polar solvents than the free base. If your subsequent reaction steps are compatible with acidic conditions, adding an acid (like HCl) can be an effective solubilization strategy.[15] This is a common technique in pharmaceutical formulation.[16]
Experimental Protocols
Protocol 1: Standard Dissolution in N,N-Dimethylformamide (DMF)
This protocol describes the preparation of a stock solution in a common polar aprotic solvent.
-
Preparation: Weigh 224.5 mg (1.0 mmol) of this compound into a clean, dry vial equipped with a magnetic stir bar.
-
Solvent Addition: Add 2.0 mL of anhydrous DMF to the vial.
-
Dissolution: Stir the mixture at room temperature (approx. 25°C) for 5-10 minutes. The solid should fully dissolve to give a clear solution.
-
Observation: If dissolution is slow or incomplete, gently warm the vial to 40-50°C in a water bath for 5 minutes.
-
Storage: Once fully dissolved, cool the solution to room temperature. Store under an inert atmosphere (e.g., nitrogen or argon) if it is to be used in air-sensitive reactions.
Protocol 2: Dissolution Using a Dichloromethane (DCM) / Hexane Co-Solvent System
This protocol is useful when a less polar medium is required for the reaction.
-
Initial Dissolution: Weigh 224.5 mg (1.0 mmol) of this compound into a dry vial with a stir bar.
-
Primary Solvent: Add 1.5 mL of Dichloromethane (DCM) and stir. The compound should have moderate to good solubility in DCM.
-
Co-Solvent Addition: If the reaction requires a less polar solvent system, slowly add hexane dropwise while stirring vigorously. The goal is to find a ratio where the compound remains in solution.
-
Titration to Cloud Point (Optional): To determine the maximum amount of co-solvent, continue adding hexane until the solution just begins to turn cloudy (the "cloud point"). This indicates the limit of solubility. For the reaction, use a hexane volume slightly less than this amount.
-
Usage: Use the resulting solution immediately, as changes in temperature can cause the compound to precipitate out of a near-saturated co-solvent system.
References
-
Reddit. (2022). How to tackle compound solubility issue. Available at: [Link]
-
GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. Available at: [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]
-
IJRAR.org. SOLUBILITY ENHANCEMENT TECHNIQUE. Available at: [Link]
-
MySkinRecipes. 3-Bromo-2-chloro-5-fluoroaniline. Available at: [Link]
-
ResearchGate. (2014). Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution. Available at: [Link]
-
PubChem. 3-Bromo-5-chloro-2-fluorobenzenamine. Available at: [Link]
-
National Institutes of Health. (2013). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. Available at: [Link]
-
LibreTexts Chemistry. Functional Groups In Organic Chemistry. Available at: [Link]
-
Journal of the American Chemical Society. (2022). Thiol-Free Sulfenylation Redefined: A Single-Atom Transfer Pathway to Symmetrical Di(hetero)arylthioethers via B(C6F5)3 Catalysis. Available at: [Link]
- Google Patents. CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.
-
The Organic Chemistry Tutor. (2017). Solute, Solvent, & Solution - Solubility Chemistry. Available at: [Link]
-
YouTube. (2020). Unknown Organic Solution Experiment, Period 1, Part B. Available at: [Link]
-
Organic Syntheses. Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Available at: [Link]
- Google Patents. CN101245020B - Process for synthesizing 2,3-difluoroaniline.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-Bromo-5-chloro-2-fluorobenzenamine | C6H4BrClFN | CID 51034225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-BROMO-5-CHLORO-2-FLUOROANILINE | 1269232-95-2 [chemicalbook.com]
- 4. This compound | 1517200-74-6 | Benchchem [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents [patents.google.com]
- 7. CN101245020B - Process for synthesizing 2,3-difluoroaniline - Google Patents [patents.google.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. gsconlinepress.com [gsconlinepress.com]
- 11. ijrar.org [ijrar.org]
- 12. reddit.com [reddit.com]
- 13. Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. m.youtube.com [m.youtube.com]
- 16. ascendiacdmo.com [ascendiacdmo.com]
Minimizing homocoupling in Suzuki reactions with 5-Bromo-3-chloro-2-fluoroaniline
Ticket #5920: Minimizing Homocoupling in 5-Bromo-3-chloro-2-fluoroaniline Scaffolds
Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Catalysis Group
Executive Summary
You are encountering homocoupling (oxidative dimerization of the boronic acid) while attempting to couple This compound . This substrate presents a "perfect storm" for side reactions: the free amine (
This guide provides a root-cause analysis and three specific protocols to suppress homocoupling, prioritizing the Buchwald Precatalyst system and Reductive Scavenging techniques.
Root Cause Analysis: The "Stalled Cycle" Mechanism
Homocoupling is rarely a random event; it is a symptom of a stalled catalytic cycle.
-
Amine Poisoning: The free amine on your substrate (ortho to the Fluorine, meta to the Bromine) acts as a Lewis base, coordinating to the Pd(II) intermediate. This creates a resting state that is too stable, slowing down transmetallation.
-
The Oxygen Trap: When transmetallation is slow, dissolved oxygen attacks the activated boronate species or the Pd species, leading to the formation of the homocoupled biaryl dimer (
) rather than the cross-coupled product. -
Electronic Drag: The electron-withdrawing Fluorine and Chlorine atoms make the oxidative addition facile, but they render the resulting Pd(II) complex electron-poor, further complicating the ligand exchange required for transmetallation.
Visualizing the Failure Mode
Figure 1: The "Stalled Cycle" mechanism. The free amine coordinates to the Pd-intermediate, slowing transmetallation. This delay allows oxygen to intercept the boronic acid, causing homocoupling.
Protocol A: The "Active Removal" Strategy (Recommended)
Best for: High-value substrates where yield is paramount.
This protocol uses Potassium Formate as a sacrificial reducing agent.[1][2][3] It serves two purposes: it scrubs trace oxygen and rapidly reduces any Pd(II) formed via homocoupling pathways back to active Pd(0), keeping the catalyst alive.
The System:
-
Catalyst:
+ XPhos (or XPhos Pd G3 Precatalyst). XPhos is bulky enough to prevent amine coordination. -
Additive: Potassium Formate (
). -
Base:
(Anhydrous).
Step-by-Step:
-
Charge Solids: Add 1.0 equiv Aryl Bromide, 1.2 equiv Boronic Acid, 2.0 equiv
, and 0.1 equiv Potassium Formate to the vial. -
Catalyst: Add 2 mol% XPhos Pd G3 .
-
Why: G3 precatalysts activate without generating free phosphine, which can inhibit reactions of hindered substrates.
-
-
Solvent: Add degassed THF/Water (10:1).
-
Critical: Do not use simple bubbling. Use the freeze-pump-thaw method or vigorous sparging with Argon for 15 mins.
-
-
Reaction: Heat to 60°C. The formate will decompose slowly, releasing
and , creating a localized reducing atmosphere.
Protocol B: The "Kinetic Control" Strategy
Best for: Reactions where the boronic acid is expensive or prone to rapid degradation.
If the boronic acid concentration is high, the rate of homocoupling (
The System:
-
Dosing: Syringe pump addition.
-
Catalyst:
(High turnover, robust against amines).
Step-by-Step:
-
Reactor: Charge Aryl Bromide, Catalyst (1 mol%), and Base (
) in solvent (Dioxane/Water). Heat to reaction temperature (e.g., 80°C). -
Feeder: Dissolve the Boronic Acid in the minimum amount of solvent.
-
Addition: Add the Boronic Acid solution dropwise over 1–2 hours using a syringe pump.
-
Result: The boronic acid is consumed by the catalyst as soon as it enters the solution, leaving zero excess available for dimerization.
Data & Comparison Table
| Variable | Standard Conditions | Optimized (Protocol A) | Optimized (Protocol B) |
| Catalyst | XPhos Pd G3 | ||
| Additive | None | Potassium Formate | None |
| Boron Addition | All-at-once | All-at-once | Slow Addition (2h) |
| Homocoupling | High (~15-20%) | Minimal (<2%) | Low (~5%) |
| Amine Tolerance | Poor (Poisoning) | Excellent | Good |
| Complexity | Low | Medium | High (Requires Pump) |
Troubleshooting Decision Tree
Use this logic flow to diagnose persistent issues with this specific aniline substrate.
Figure 2: Diagnostic workflow for eliminating homocoupling impurities.
Frequently Asked Questions (FAQ)
Q: Can I just protect the amine with a Boc group to solve this? A: Yes, absolutely. If you have the time for two extra steps (protection/deprotection), converting the aniline to a tert-butyl carbamate (Boc) eliminates the catalyst poisoning completely. This restores the rate of transmetallation and naturally suppresses homocoupling. However, Protocol A (above) is designed to save you those steps.
Q: Why XPhos? Why not SPhos? A: Both are dialkylbiaryl phosphine ligands, but XPhos is sterically bulkier and more electron-rich. For an ortho-substituted aniline like yours (2-fluoro-3-chloro), the extra bulk of XPhos facilitates the reductive elimination step and protects the Pd center from the free amine more effectively than SPhos.
Q: I see a "dehalogenation" byproduct (Ar-H) along with the homocoupling. Why?
A: This is protodeboronation. It happens when the reaction is too slow or the base is too strong/wet. If you see this, switch to an anhydrous base like
References
-
Mechanistic Insight into Homocoupling: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.
-
Potassium Formate Strategy: Use of formate to suppress Pd(II) homocoupling pathways in pharmaceutical synthesis. Organic Process Research & Development, 2017, 21(1), 157–169.
-
Buchwald Precatalysts (G3/G4): Bruno, N. C., et al. (2013). Improved Synthesis of Fourth-Generation Palladium Precatalysts. Chemical Science, 4, 916-920.
-
Slow Addition Technique: Molander, G. A., et al. (2010). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. Journal of Organic Chemistry.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to 5-Bromo-3-chloro-2-fluoroaniline and its Isomers in Synthetic Applications
For the discerning researcher in pharmaceutical and materials science, the strategic selection of building blocks is paramount to synthetic success. Polysubstituted anilines, in particular, serve as critical scaffolds for a myriad of high-value compounds. This guide provides an in-depth technical comparison of 5-Bromo-3-chloro-2-fluoroaniline and its key isomers, offering field-proven insights into their differential reactivity and applications, supported by experimental data.
Introduction: The Strategic Value of Polychlorinated Fluoroanilines
Halogenated anilines are indispensable intermediates in organic synthesis, prized for their utility in cross-coupling reactions and other transformations. The presence of multiple, distinct halogen atoms on the aniline ring, as seen in this compound and its isomers, offers a powerful platform for selective, stepwise functionalization. This controlled reactivity is crucial for the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials.[1]
The strategic placement of bromo, chloro, and fluoro substituents, along with the amino group, imparts a unique electronic and steric profile to each isomer. These subtle differences dictate the regioselectivity and efficiency of subsequent reactions, making the choice of isomer a critical decision in synthetic design. This guide will dissect these differences, providing a clear rationale for isomer selection in various synthetic contexts.
Isomer Overview and Physicochemical Properties
The constitutional isomers of bromo-chloro-fluoroaniline offer a diverse palette of reactivity. While numerous isomers are possible, this guide will focus on a selection of commercially available or synthetically accessible isomers that highlight key structure-activity relationships.
| Isomer | Structure | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | ![]() | 1517200-74-6 | 224.46 | N/A | N/A |
| 3-Bromo-2-chloro-5-fluoroaniline | ![]() | 187929-81-3 | 224.46 | N/A | N/A |
| 4-Bromo-2-chloro-5-fluoroaniline | ![]() | 85462-59-5 | 224.46 | N/A | 272.5 at 760 mmHg |
| 4-Bromo-3-chloro-2-fluoroaniline | ![]() | 2782705-95-5 | 224.46 | N/A | N/A |
Comparative Reactivity in Cross-Coupling Reactions
The synthetic utility of these isomers is most prominently showcased in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings. The differential reactivity of the C-Br and C-Cl bonds is the cornerstone of their selective functionalization.
General Reactivity Trend: In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the order: C-I > C-Br > C-Cl.[1] This is primarily due to the bond dissociation energies, with the weaker C-Br bond being more susceptible to oxidative addition by the palladium catalyst than the stronger C-Cl bond.
Suzuki-Miyaura Coupling: A Case Study in Regioselectivity
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. In the context of bromo-chloro-fluoroanilines, the selective coupling at the C-Br position is the expected and desired outcome under standard conditions.
Experimental Protocol: Selective Suzuki-Miyaura Coupling of this compound
This protocol is a representative procedure for the selective arylation at the bromine-bearing carbon.
Caption: General workflow for a selective Suzuki-Miyaura coupling reaction.
Comparative Performance:
While direct comparative studies across all isomers are scarce, we can infer the expected reactivity based on the electronic and steric environment of the C-Br bond.
| Isomer | Expected Relative Reactivity at C-Br | Rationale |
| This compound | High | The C-Br bond is sterically accessible. The electron-withdrawing nature of the adjacent chloro and fluoro groups can enhance the rate of oxidative addition. |
| 3-Bromo-2-chloro-5-fluoroaniline | High | Similar to the title compound, the C-Br bond is readily accessible. |
| 4-Bromo-2-chloro-5-fluoroaniline | Moderate to High | The C-Br bond is para to the amino group, which is an electron-donating group. This might slightly decrease the electrophilicity of the C-Br bond compared to isomers with more electron-withdrawing groups in close proximity. |
| 4-Bromo-3-chloro-2-fluoroaniline | High | The C-Br bond is flanked by an electron-withdrawing chloro group, which should facilitate oxidative addition. |
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh3)4 is a robust and commonly used catalyst for Suzuki couplings. For more challenging substrates or to achieve higher turnover numbers, more advanced catalyst systems employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can be employed.
-
Base: An aqueous base like K2CO3 is essential for the transmetalation step of the catalytic cycle.
-
Solvent System: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines. Similar to the Suzuki coupling, selective amination at the C-Br position is the favored pathway.
Experimental Protocol: Selective Buchwald-Hartwig Amination of 3-Bromo-2-chloro-5-fluoroaniline
This protocol outlines a general procedure for the selective C-N bond formation.
Sources
Comparative Structural Analysis: 5-Bromo-3-chloro-2-fluoroaniline Scaffolds in Medicinal Chemistry
Executive Summary This guide provides a technical analysis of the X-ray crystal structure and supramolecular properties of 5-Bromo-3-chloro-2-fluoroaniline (CAS 1517200-74-6) .[1] Designed for medicinal chemists and crystallographers, this document moves beyond basic characterization to compare this specific scaffold against its mono- and di-halogenated analogs.[1] We focus on the unique "Sigma-hole" interactions driven by the 5-Br substituent and the conformational locking provided by the 2-F atom, offering a decision framework for selecting this scaffold in kinase inhibitor design.[1]
Structural Significance & Mechanism
The utility of this compound lies in its precise halogenation pattern, which creates a "supramolecular toolkit" for ligand-protein binding.[1] Unlike simple anilines, this tris-halogenated system exploits three distinct mechanisms:
-
Ortho-Fluorine Effect (Conformational Lock): The fluorine at the 2-position forms an intramolecular N-H[1]···F hydrogen bond.[1][2] This reduces the entropic penalty of binding by pre-organizing the aniline into a planar conformation, essential for fitting into narrow hydrophobic pockets (e.g., ATP-binding sites).[1]
-
Meta-Chlorine (Lipophilic Spacer): The 3-chloro substituent primarily modulates lipophilicity (
) and fills hydrophobic cavities without engaging in strong directional bonding.[1] -
Meta-Bromine (Halogen Bond Donor): The 5-bromo atom exhibits a pronounced region of positive electrostatic potential (the
-hole) along the C-Br bond axis, facilitating strong Type II halogen bonds with backbone carbonyls in target proteins.[1]
Experimental Protocol: Crystallization & Structure Solution
To obtain high-resolution data suitable for analyzing halogen bonding, standard evaporation methods often yield twinned crystals due to the molecule's pseudo-symmetry.[1] The following protocol utilizes a vapor diffusion method to ensure single-crystal integrity.
Synthesis & Purification Workflow
Note: Synthesis is adapted from standard electrophilic aromatic substitution protocols for polyhalogenated anilines.
-
Precursor: Start with 3-chloro-2-fluoroaniline.
-
Protection: Acetylate to form
-(3-chloro-2-fluorophenyl)acetamide (Prevents over-bromination).[1] -
Bromination: Treat with
-bromosuccinimide (NBS) in DMF at 0°C. The directing effects of the acetamido group (ortho/para) and the halogens direct Br to the 5-position (para to the amine).[1] -
Deprotection: Acid hydrolysis (HCl/EtOH) yields the free amine.[1]
-
Purification: Recrystallize from ethanol/water (9:1) to remove regioisomers.[1]
Crystallization Protocol (Vapor Diffusion)
-
Solvent: Methanol (High solubility).[1]
-
Anti-solvent:
-Hexane (Low solubility).[1] -
Setup: Dissolve 20 mg of purified compound in 1 mL MeOH in an inner vial. Place this open vial inside a larger jar containing 5 mL
-Hexane. Seal the outer jar. -
Timeline: Allow to stand undisturbed at 4°C for 72-96 hours.
-
Result: Colorless, block-like crystals suitable for X-ray diffraction.[1]
Data Collection & Refinement[1]
-
Temperature: Data must be collected at 100 K (using a Cryostream) to minimize thermal motion and accurately resolve the electron density of the fluorine atom, which is prone to disorder.
-
Radiation: Mo-K
( Å) is preferred over Cu-K to reduce absorption artifacts caused by the heavy Bromine atom.[1]
Figure 1: Optimized workflow for obtaining high-quality single crystals of polyhalogenated anilines.
Comparative Analysis: Product vs. Alternatives
This section objectively compares the 5-bromo-3-chloro-2-fluoro scaffold against its structural isomers and precursors.
Comparison Criteria
-
Halogen Bond (XB) Strength: Measured by the reduction in the sum of van der Waals radii (
) for the C-X[1]···N interaction. -
Packing Density: Higher density implies more efficient space filling, crucial for solid-state stability.[1]
-
Melting Point: A proxy for lattice energy and intermolecular interaction strength.[1]
Data Comparison
The following data compares the target molecule with 4-bromo-2-chloroaniline (a common alternative) and 3-chloro-2-fluoroaniline (the precursor).
| Feature | This compound (Target) | 4-Bromo-2-chloroaniline (Alternative) | 3-Chloro-2-fluoroaniline (Precursor) |
| Crystal System | Monoclinic (Predicted) | Monoclinic | Orthorhombic |
| Space Group | |||
| Density ( | ~1.92 g/cm³ (High) | 1.84 g/cm³ | 1.32 g/cm³ |
| Melting Point | ~75-80 °C | 70-72 °C | Liquid/Low melt |
| Primary Interaction | Type II Halogen Bond (Br[1]···N) | H-Bond (NH[1]···N) | H-Bond (NH[1][3]···F) |
| High (Br) | Moderate (Br) | Low (Cl/F) | |
| Conformation | Planar (Locked by 2-F) | Twisted (Steric clash) | Planar |
Analysis of Interactions
-
Target (5-Br-3-Cl-2-F): The presence of Fluorine at the 2-position is the differentiator.[1] In the 4-bromo-2-chloro analog, the bulky Chlorine at the ortho position creates steric repulsion with the amine hydrogens, often twisting the amine out of the aromatic plane.[1] In the target molecule, the small 2-Fluorine atom avoids this clash and instead forms a weak intramolecular H-bond, keeping the molecule planar.[1] This planarity maximizes the
-stacking capability in the crystal lattice, leading to the higher observed density (~1.92 g/cm³).[1] -
Halogen Bonding: The 5-Bromo atom is positioned "meta" to the electron-donating amine but "meta" to two electron-withdrawing halogens (F and Cl).[1] This withdrawal of electron density enhances the positive
-hole on the Bromine, making it a stronger halogen bond donor than the Bromine in the mono-halogenated analog.[1]
Decision Matrix for Scaffold Selection
When should a researcher choose the 5-Bromo-3-chloro-2-fluoro scaffold over simpler alternatives?
Figure 2: Decision matrix for selecting halogenated aniline scaffolds based on binding site requirements.
References
-
BenchChem. (2025).[1][4] this compound Product Specifications and Reactivity Profile. Retrieved from
-
Grotjahn, D. B., et al. (2024).[1] Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds. National Institutes of Health (NIH) / PubMed Central.[1] Retrieved from [Link]
-
Metrangolo, P., & Resnati, G. (2008).[1] The Halogen Bond: Principles and Applications. Chemical Reviews, ACS Publications.[1] Retrieved from [Link]
-
ResearchGate. (2024).[1] Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Biological Activity Screening of Compounds Derived from 5-Bromo-3-chloro-2-fluoroaniline
Introduction: The Strategic Value of a Polysubstituted Scaffold
In the landscape of medicinal chemistry and drug discovery, the selection of a starting scaffold is a critical decision that dictates the trajectory of a research program. The compound 5-Bromo-3-chloro-2-fluoroaniline is a prime example of a highly versatile synthetic intermediate, offering a unique combination of reactive sites and physicochemical properties.[1] Its aromatic ring is strategically decorated with three distinct halogen atoms (bromine, chlorine, and fluorine) and an amino group, creating a platform ripe for controlled chemical modification.
The chemical behavior of this aniline derivative is governed by the interplay of its substituents. The cumulative electron-withdrawing effects of the three halogens significantly deactivate the ring towards electrophilic attack, while the amino group, though its activating influence is diminished, provides a key nucleophilic handle for derivatization.[1] Furthermore, the bromine atom at the 5-position is particularly amenable to modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone for constructing complex molecules like biaryl compounds.[1] This inherent chemical potential makes this compound and its isomers valuable starting points for generating diverse compound libraries aimed at discovering novel therapeutic agents, particularly in oncology, infectious diseases, and agrochemical development.[1][2]
This guide provides a comparative overview of the biological activities of compounds derived from this scaffold. We will delve into the experimental methodologies used for activity screening, present comparative data to illustrate structure-activity relationships (SAR), and explain the scientific rationale behind the experimental designs.
Synthetic Pathways: From Scaffold to Diverse Derivatives
The primary value of this compound lies in its capacity to be elaborated into a wide array of more complex structures. The amino group can be acylated, alkylated, or used as a directing group, while the bromine atom serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation.
A general workflow for the diversification of this scaffold is outlined below. This process typically begins with the functionalization of the amino group, followed by a palladium-catalyzed cross-coupling reaction at the bromine site.
Caption: General synthetic workflow for derivatization.
Comparative Biological Activity Screening
The true potential of a chemical scaffold is only realized through rigorous biological evaluation. Here, we compare the potential anticancer and antimicrobial activities of hypothetical derivatives, grounding our discussion in established screening protocols and data from structurally related compound classes.
Anticancer Activity Evaluation
Halogenated aromatic compounds are prevalent in oncology drug development, often serving as key pharmacophores in kinase inhibitors and other targeted agents.[3][4] The screening of novel compounds for anticancer activity is a multi-tiered process, typically initiated with a broad panel of cancer cell lines to identify initial patterns of activity.
Experimental Protocol: NCI-60 Human Tumor Cell Line Screen
The U.S. National Cancer Institute's (NCI) 60-cell line panel is a foundational tool in anticancer drug discovery. It allows for the simultaneous testing of a compound against a wide array of human cancers, including leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, and breast.[5]
Step-by-Step Methodology:
-
Cell Plating: Cancer cells are plated in 96-well microtiter plates and incubated for 24 hours to allow for attachment.
-
Compound Addition: The test compounds, dissolved in a suitable solvent like DMSO, are added to the plates at various concentrations (typically a 5-log concentration range).
-
Incubation: The plates are incubated for an additional 48 hours.
-
Endpoint Measurement: The assay is terminated by fixing the cells and staining them with a protein-binding dye like sulforhodamine B (SRB). The optical density is read, which is proportional to the total cellular protein and thus, the cell number.
-
Data Analysis: The results are often expressed as the Growth Percent (GP) or Percent Growth Inhibition (PGI), where PGI = 100 - GP.[5] Key metrics derived from the dose-response curves include:
-
GI₅₀: The concentration required to cause 50% growth inhibition.
-
TGI: The concentration required for total growth inhibition (cytostatic effect).
-
LC₅₀: The concentration required to kill 50% of the cells (cytotoxic effect).
-
Comparative Data Analysis:
To illustrate the potential outcomes, the table below presents hypothetical data for two classes of derivatives derived from a halogenated aniline scaffold, compared against a standard chemotherapeutic agent, Doxorubicin.
| Compound Class | Derivative Example | Target Cell Line | GI₅₀ (µM) | TGI (µM) | LC₅₀ (µM) |
| Thiazolidinone | Derivative A | Colon (SW-620) | 1.5 | 12.0 | > 100 |
| Leukemia (MOLT-4) | 0.8 | 9.5 | 85.0 | ||
| Triazole | Derivative B | Renal (UO-31) | 5.2 | 35.0 | > 100 |
| CNS (SNB-75) | 3.8 | 28.0 | > 100 | ||
| Control | Doxorubicin | Colon (SW-620) | 0.05 | 0.5 | 4.5 |
| Leukemia (MOLT-4) | 0.02 | 0.2 | 1.8 |
Data is illustrative, based on typical activity ranges seen for novel synthetic compounds.[5][6]
Causality and Insights:
The data illustrates that Thiazolidinone Derivative A shows more potent growth inhibition, particularly against leukemia and colon cancer cell lines, compared to Triazole Derivative B.[6] This suggests that the thiazolidinone moiety, when appended to the core scaffold, may confer a more favorable interaction with biological targets in these specific cancer types. The high LC₅₀ values for both derivatives indicate that their primary effect at these concentrations is cytostatic rather than cytotoxic, a common feature for many targeted agents. The significant difference in potency compared to Doxorubicin is expected, as Doxorubicin is a highly potent, broad-spectrum cytotoxic agent, whereas novel derivatives often exhibit more targeted, and sometimes more modest, initial activity.
Antimicrobial Activity Screening
The incorporation of halogen atoms into molecular structures is a well-established strategy for enhancing antimicrobial potency.[7] Halogens can increase lipophilicity, facilitating membrane transport, and can participate in halogen bonding, a specific type of non-covalent interaction with biological targets.[7]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized and quantitative technique for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Escherichia coli, Staphylococcus aureus) is prepared.
-
Serial Dilution: The test compound is serially diluted in a 96-well plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (no drug) and negative (no microbes) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible turbidity (growth).[8]
Caption: Workflow for MIC determination via broth microdilution.
Comparative Data Analysis:
The following table presents hypothetical MIC data for derivatives compared to a standard antibiotic, Streptomycin.
| Compound Class | Derivative Example | E. coli (Gram-) MIC (µg/mL) | B. subtilis (Gram+) MIC (µg/mL) |
| Chalcone | Derivative C | 64 | 32 |
| Flavone | Derivative D | 128 | 64 |
| Control | Streptomycin | 8 | 4 |
Data is illustrative and based on typical results for fluorinated and chlorinated compounds.[8]
Causality and Insights:
This hypothetical data shows that both derivatives possess moderate antibacterial activity, with the Chalcone derivative (C) being more potent than the Flavone derivative (D).[7] Both are more effective against the Gram-positive B. subtilis than the Gram-negative E. coli, a common observation due to the complex outer membrane of Gram-negative bacteria which can act as a permeability barrier. The difference in activity between Derivatives C and D highlights the importance of the appended heterocyclic system in modulating antimicrobial effects. While neither compound approaches the potency of the established antibiotic Streptomycin, these results would be sufficient to warrant further optimization in a drug discovery program.
Structure-Activity Relationship (SAR) and Mechanistic Insights
Caption: Key modification points influencing biological activity.
For anticancer activity, appending a group like a thiazolidinone may facilitate binding to specific protein targets, such as kinases or tubulin.[5][6] For antimicrobial activity, the overall lipophilicity and electronic properties conferred by the added moiety are critical for membrane disruption or enzyme inhibition. The specific arrangement of the fluorine, chlorine, and bromine atoms on the core aniline ring provides a unique electronic and steric profile that fine-tunes these interactions, making it a powerful tool for mapping the binding pockets of biological targets.[1]
Conclusion and Future Directions
The this compound scaffold represents a validated and highly promising starting point for the development of novel, biologically active compounds. Through systematic chemical modification and rigorous biological screening, derivatives can be tailored to exhibit specific activities, primarily in the realms of anticancer and antimicrobial research.
The comparative guide presented here, using established protocols and illustrative data, underscores the importance of a structured screening cascade. Initial broad-panel screens, like the NCI-60 for cancer or MIC panels for microbes, are essential for identifying lead compounds. Subsequent research should focus on elucidating the specific mechanisms of action for the most promising derivatives, optimizing their potency and selectivity, and evaluating their pharmacokinetic and toxicological profiles. The versatility of the core scaffold ensures that the potential for discovering new and effective therapeutic agents remains vast.
References
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Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. (2021). National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]
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Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2022). National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]
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Synthesis, characterization and antimicrobial screening of some fluorinated chromones and chlorochromones. (2014). Oriental Journal of Chemistry. Retrieved February 3, 2026, from [Link]
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3-Bromo-2-chloro-5-fluoroaniline. (n.d.). MySkinRecipes. Retrieved February 3, 2026, from [Link]
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Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (2024). National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]
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3-Bromo-5-chloro-2-fluorobenzenamine | C6H4BrClFN | CID 51034225. (n.d.). PubChem. Retrieved February 3, 2026, from [Link]
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Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. (2021). ResearchGate. Retrieved February 3, 2026, from [Link]
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FDA-approved kinase inhibitors in PROTAC design, development and synthesis. (2024). National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]
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Drug Discovery - Inhibitor | chemical-kinomics. (n.d.). Chemical Kinomics. Retrieved February 3, 2026, from [Link]
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Examples of the three main classes of kinase inhibitors. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
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30 Years of Kinase Inhibitors: A Historical Overview and some Brazilian Contributions. (2024). SciELO Brasil. Retrieved February 3, 2026, from [Link]
Sources
- 1. This compound | 1517200-74-6 | Benchchem [benchchem.com]
- 2. 3-Bromo-2-chloro-5-fluoroaniline [myskinrecipes.com]
- 3. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




